4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Description
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Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-23-10-17(21-18(23)19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUJLUWSTBUALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426690 | |
| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252206-28-3 | |
| Record name | 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid: A Key Building Block in the Synthesis of DNA-Interactive Pyrrole-Imidazole Polyamides
CAS Number: 252206-28-3
This technical guide provides a comprehensive overview of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid, a critical building block for researchers, scientists, and drug development professionals. This document details its chemical properties, applications in the synthesis of pyrrole-imidazole (Py-Im) polyamides, and the therapeutic potential of these DNA-binding molecules.
Core Compound Data
This compound, also known by its synonym Fmoc-Im-OH, is a vital reagent in the solid-phase synthesis of sequence-specific, DNA-binding Py-Im polyamides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its controlled incorporation into growing polyamide chains.
| Property | Value |
| CAS Number | 252206-28-3 |
| Molecular Formula | C₂₀H₁₇N₃O₄ |
| Molecular Weight | 363.37 g/mol |
| Appearance | White to light yellow powder or crystal |
| Purity | Typically >98.0% (as determined by HPLC) |
| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF) |
| Storage | Store at 2-8°C to ensure stability |
Application in Pyrrole-Imidazole Polyamide Synthesis
The primary application of this compound is in the Fmoc-based solid-phase synthesis of Py-Im polyamides. These synthetic oligomers are designed to bind to the minor groove of DNA with high affinity and sequence specificity, thereby offering a powerful tool to modulate gene expression.
Experimental Protocol: Solid-Phase Synthesis of a Pyrrole-Imidazole Polyamide
This protocol outlines the manual solid-phase synthesis of a representative Py-Im polyamide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
This compound (Fmoc-Im-OH)
-
Fmoc-protected pyrrole amino acids (e.g., Fmoc-Py-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (benzotriazol-1-yloxo)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/water/triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Py-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIPEA.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Chain Elongation (Incorporation of Fmoc-Im-OH):
-
Repeat the Fmoc deprotection step (Step 2).
-
For the coupling of this compound, pre-activate the Fmoc-Im-OH with HBTU and DIPEA in DMF.
-
Add the activated Fmoc-Im-OH solution to the resin and allow it to react for 2-4 hours. The imidazole-containing monomer may require a longer coupling time or a more potent coupling reagent like BOP for efficient incorporation.
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Couplings: Repeat the deprotection and coupling steps to assemble the desired polyamide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the polyamide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved polyamide in cold diethyl ether. Collect the crude product by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
Biological Activity and Signaling Pathways
Py-Im polyamides synthesized using this compound have demonstrated significant potential in modulating key biological pathways, particularly in the context of cancer therapy. By binding to specific DNA sequences in the promoter regions of target genes, these polyamides can inhibit transcription and downregulate the expression of proteins involved in tumor growth, proliferation, and immune evasion.
Targeting the c-Kit Oncogene
The c-Kit proto-oncogene is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. Py-Im polyamides have been designed to target the promoter region of the c-Kit gene, leading to the inhibition of its transcription. This results in reduced c-Kit protein levels, which in turn can induce apoptosis and inhibit the proliferation and migration of cancer cells.[1]
Downregulation of PD-L1 Expression
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that cancer cells can exploit to evade the host immune system. Py-Im polyamides have been developed to bind to the promoter region of the PD-L1 gene, thereby inhibiting its expression.[2] This reduction in PD-L1 on the tumor cell surface can restore the anti-tumor activity of T-cells. Furthermore, some Py-Im polyamides have been shown to directly induce apoptosis in cancer cells through the inhibition of the Akt/caspase-3 pathway.[2]
Modulation of the TGF-β1 Signaling Pathway
Transforming growth factor-beta 1 (TGF-β1) is a cytokine involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, TGF-β1 can promote tumor progression and metastasis. Py-Im polyamides that target the TGF-β1 promoter can inhibit its expression, thereby mitigating its pro-tumorigenic effects.
Conclusion
This compound is an indispensable tool for the synthesis of Py-Im polyamides, a class of molecules with significant therapeutic potential. The ability to rationally design and synthesize these DNA-binding agents opens up new avenues for the targeted regulation of gene expression. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental framework to utilize this key building block in the development of novel therapeutics for a range of diseases, most notably cancer. The detailed protocols and pathway diagrams serve as a starting point for further investigation and optimization in this exciting field of medicinal chemistry.
References
An In-Depth Technical Guide on 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic Acid for Drug Discovery and Development
A Core Building Block for Sequence-Specific DNA-Binding Agents
Introduction: 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid is a specialized amino acid derivative crucial for the synthesis of novel therapeutic and research compounds. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it an essential component in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, its primary application in the synthesis of DNA-binding polyamides, and a representative experimental protocol for its use.
Core Compound Data
The key quantitative data for this compound are summarized below. This compound is commercially available from various suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 363.37 g/mol | [1][2][3][4] |
| Chemical Formula | C₂₀H₁₇N₃O₄ | [1][2][3][4] |
| CAS Number | 252206-28-3 | [1][2] |
| Appearance | Light Beige to White/Light Yellow Powder/Solid | [1] |
Application in Drug Development: Targeting DNA with Pyrrole-Imidazole Polyamides
This compound is a fundamental building block in the synthesis of pyrrole-imidazole (Py-Im) polyamides. These synthetic oligomers are designed to bind to the minor groove of DNA with high affinity and sequence specificity. By targeting specific DNA sequences, these polyamides can act as artificial transcription factors, modulating gene expression. This targeted approach holds significant promise for the development of novel therapeutics for a range of diseases, including cancer and genetic disorders.
The imidazole ring of this building block is a key component in the recognition of specific base pairs in the DNA minor groove. The Fmoc protecting group allows for its sequential addition to a growing polyamide chain on a solid support, a process central to SPPS.
Experimental Protocols: Use in Fmoc Solid-Phase Polyamide Synthesis
While a detailed, publicly available protocol for the synthesis of this compound itself is not readily found in the searched literature, its application in SPPS is well-established. Below is a representative protocol for the incorporation of this building block into a growing polyamide chain on a solid support.
Objective: To incorporate a this compound residue into a peptide or polyamide chain using manual Fmoc-based solid-phase synthesis.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Protocol:
-
Resin Swelling: The resin is initially swelled in DMF for approximately 30-60 minutes to ensure optimal reaction conditions.
-
Fmoc Deprotection:
-
The DMF is drained from the swelled resin.
-
A solution of 20% piperidine in DMF is added to the resin.
-
The mixture is agitated for 5-20 minutes to cleave the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
The piperidine solution is drained, and the resin is washed thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, this compound (typically 3-4 equivalents relative to the resin loading) is dissolved in DMF.
-
The coupling reagent (e.g., HBTU, ~2.9 equivalents) and DIPEA (~4 equivalents) are added to the amino acid solution to pre-activate it.
-
This activated amino acid solution is then added to the deprotected resin.
-
The reaction vessel is agitated for 1-4 hours at room temperature to facilitate the coupling reaction.
-
-
Washing:
-
After the coupling reaction is complete, the solution is drained.
-
The resin is washed thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the polyamide chain.
Logical and Experimental Workflows
The synthesis of a target polyamide using this compound follows a logical, cyclical process. This workflow is central to solid-phase synthesis and is depicted in the diagram below.
Caption: A workflow diagram of Fmoc-based solid-phase polyamide synthesis.
The following diagram illustrates the conceptual pathway of how polyamides synthesized with this building block exert their biological effect.
Caption: Conceptual pathway for gene regulation by a Py-Im polyamide.
References
An In-depth Technical Guide on 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid is a pivotal heterocyclic amino acid derivative that serves as a crucial building block in the realm of synthetic chemistry, particularly in the construction of complex peptides and polyamide structures. Its unique structural features, combining the versatile imidazole core with the readily cleavable Fmoc protecting group, make it an indispensable tool for researchers engaged in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of sequence-specific DNA-binding molecules.
Core Chemical Properties
This compound is a solid, appearing as a light beige or white to light yellow powder.[1][2] The presence of the bulky fluorenylmethoxycarbonyl (Fmoc) group confers good solubility in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, imparts unique chemical characteristics, including the ability to participate in hydrogen bonding and metal coordination.
The Fmoc protecting group is strategically employed to mask the amino functionality during peptide synthesis. A key feature of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine in DMF, which allows for its removal without affecting the acid-labile side-chain protecting groups of other amino acids in the peptide sequence. This orthogonality is a cornerstone of modern Fmoc-based solid-phase peptide synthesis.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₇N₃O₄ | [1][3][4] |
| Molecular Weight | 363.37 g/mol | [1][3][4] |
| CAS Number | 252206-28-3 | [1][3][4] |
| Appearance | Light beige powder / White to light yellow powder/crystal | [1][2][3] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
Experimental Protocols
Synthesis of this compound
-
Synthesis of the Imidazole Core : The synthesis would likely begin with the construction of the 4-amino-1-methyl-1H-imidazole-2-carboxylic acid scaffold. This can be achieved through multi-step organic synthesis, potentially involving the formation of the imidazole ring from appropriate acyclic precursors, followed by methylation of one of the nitrogen atoms and introduction of the carboxylic acid and amino groups at the desired positions.
-
Fmoc Protection : The final step would involve the protection of the 4-amino group with the Fmoc moiety. This is typically accomplished by reacting the 4-amino-1-methyl-1H-imidazole-2-carboxylic acid with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base.
A generalized workflow for the Fmoc protection step is depicted below:
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 252206-28-3 | TCI AMERICA [tcichemicals.com]
- 3. This compound [cymitquimica.com]
- 4. CAS 252206-28-3: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-ca… [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of N-methylpyrrole and N-methylimidazole amino acids suitable for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, step-by-step protocol for the synthesis of 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid, a key building block in peptide synthesis and drug discovery. The outlined synthetic pathway is a multi-step process commencing from commercially available starting materials. Each step is detailed with specific reaction conditions and purification methods, compiled from analogous procedures in established chemical literature.
Chemical Data Summary
The following table summarizes the key chemical data for the intermediates and the final product in the synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Liquid/Solid | 30148-21-1 |
| Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate | C₇H₉N₃O₄ | 199.16 | Solid | 109012-23-9 |
| Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | C₇H₁₁N₃O₂ | 169.18 | Solid | 180258-46-2 |
| Ethyl 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylate | C₂₂H₂₁N₃O₄ | 391.42 | Solid | N/A |
| This compound | C₂₀H₁₇N₃O₄ | 363.37 | Solid | 252206-28-3 |
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a five-step sequence:
-
Esterification: Synthesis of the starting material, ethyl 1-methyl-1H-imidazole-2-carboxylate.
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of the imidazole ring.
-
Reduction of the Nitro Group: Conversion of the nitroimidazole to the corresponding aminoimidazole via catalytic hydrogenation.
-
Fmoc Protection: Protection of the amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Ester Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid under conditions that preserve the base-labile Fmoc protecting group.
Experimental Protocols
The following protocols are based on established chemical literature for similar transformations and should be adapted and optimized for the specific substrates.
Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate
This starting material can be synthesized from 1-methyl-1H-imidazole-2-carboxylic acid via Fischer esterification.
Methodology:
-
To a solution of 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes), cautiously add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl 1-methyl-1H-imidazole-2-carboxylate.
Quantitative Data (Typical):
| Parameter | Value |
|---|---|
| Yield | 85-95% |
| Purity (by NMR) | >98% |
Step 2: Regioselective Nitration to Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
The regioselective nitration at the C4 position is a critical step. While nitration of similar imidazole systems can lead to a mixture of isomers, specific conditions can favor the desired product.
Methodology:
-
To a pre-cooled (0 °C) mixture of concentrated sulfuric acid (5 volumes) and fuming nitric acid (2 volumes), slowly add ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for a specified time (e.g., 2-4 hours), carefully monitoring the reaction progress by HPLC to maximize the formation of the 4-nitro isomer.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, likely a mixture of isomers, is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the desired ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate.
Quantitative Data (Estimated):
| Parameter | Value |
|---|---|
| Yield (4-nitro isomer) | 30-50% |
| Purity (by HPLC) | >97% |
Step 3: Reduction to Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
The nitro group is reduced to an amine using catalytic hydrogenation, a clean and efficient method.
Methodology:
-
Dissolve ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (1.0 eq) in ethanol or methanol (10-20 volumes) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm, or using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, which can often be used in the next step without further purification.
Quantitative Data (Typical):
| Parameter | Value |
|---|---|
| Yield | >95% |
| Purity (by NMR) | >95% |
Step 4: Fmoc Protection to Ethyl 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylate
The amino group is protected using Fmoc-OSu, a common and efficient reagent for this transformation.
Methodology:
-
Dissolve ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or another suitable solvent like acetonitrile.
-
Add sodium bicarbonate (2.0-3.0 eq) or another suitable base like N,N-diisopropylethylamine (DIPEA) to the solution.
-
To this stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) (1.05-1.2 eq) in dioxane or the same reaction solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylate.
Quantitative Data (Typical):
| Parameter | Value |
|---|---|
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
Step 5: Ester Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester. Care must be taken to use mild basic conditions to avoid cleavage of the base-labile Fmoc group.
Methodology:
-
Dissolve ethyl 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) in water dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor carefully by TLC or HPLC (typically 1-4 hours).
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with cold, dilute HCl (e.g., 1 M).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Quantitative Data (Typical):
| Parameter | Value |
|---|---|
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Concluding Remarks
This guide provides a comprehensive, albeit theoretical, protocol for the synthesis of this compound. Researchers should perform small-scale trial reactions to optimize the conditions for each step. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The successful execution of this synthesis will provide access to a valuable building block for advanced research in peptide chemistry and drug development.
An In-depth Technical Guide on 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid: A Key Building Block for Gene-Regulatory Polyamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid, a crucial building block in the synthesis of pyrrole-imidazole polyamides. These synthetic oligomers have garnered significant attention for their ability to bind to the minor groove of DNA with high affinity and sequence specificity, thereby offering a powerful tool for the regulation of gene expression. This document details the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its use in solid-phase peptide synthesis (SPPS) to construct polyamides that can modulate specific biological pathways, such as the Transforming Growth Factor-β1 (TGF-β1) signaling cascade. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this versatile molecule.
Introduction
This compound is a heterocyclic amino acid derivative that plays a pivotal role in the construction of synthetic DNA-binding ligands.[1] The molecule incorporates a 1-methyl-1H-imidazole-2-carboxylic acid core, which is functionalized with an amine group at the 4-position. This amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS).[1] The unique structural features of this compound make it an essential monomer for the assembly of pyrrole-imidazole polyamides, which can be designed to recognize and bind to specific DNA sequences. This targeted binding can interfere with the binding of transcription factors, ultimately leading to the up- or down-regulation of specific genes.
Physicochemical and Structural Properties
The structural integrity and properties of this compound are fundamental to its function in polyamide synthesis. A summary of its key properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₇N₃O₄ | [2][3] |
| Molecular Weight | 363.37 g/mol | [2][3] |
| CAS Number | 252206-28-3 | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | >98.0% (HPLC) | |
| Synonyms | Fmoc-Im-OH, 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-imidazole-2-carboxylic Acid |
Structure:
Caption: Chemical structure of this compound.
Synthesis
-
Synthesis of the Imidazole Core: Preparation of 4-amino-1-methyl-1H-imidazole-2-carboxylic acid or a suitable ester precursor. This could potentially be achieved through multi-step synthesis starting from simpler precursors like diaminomaleonitrile.[4]
-
Fmoc Protection: The amino group at the 4-position would then be protected using an Fmoc-reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.
A detailed experimental protocol for a related precursor, 4-Amino-1-methyl-1H-imidazole-2-carboxylic acid ethyl ester hydrochloride, is available and provides a foundation for the synthesis of the core structure.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pyrrole-Imidazole Polyamides
This compound is primarily used in the Fmoc-based solid-phase synthesis of pyrrole-imidazole polyamides.[6][7] A general protocol for the manual synthesis is outlined below. Automated peptide synthesizers can also be employed for this process.[6]
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
This compound
-
Other required Fmoc-protected pyrrole and imidazole amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound [cymitquimica.com]
- 4. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc solid phase synthesis of polyamides containing pyrrole and imidazole amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of Fmoc-Amino-Imidazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the solubility of Fmoc-amino-imidazole carboxylic acid derivatives, a class of compounds with significant potential in peptide synthesis and drug discovery. While specific quantitative solubility data for this subclass of molecules remains limited in publicly available literature, this guide provides a comprehensive framework for understanding their solubility characteristics. It includes extrapolated data from structurally similar compounds, detailed experimental protocols for determining solubility, and an exploration of their potential roles in biological signaling pathways.
Understanding the Solubility of Fmoc-Protected Amino Acids
The solubility of Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS) and other synthetic applications. The bulky, hydrophobic Fmoc group significantly influences the solubility profile of the amino acid derivative, often reducing its solubility in aqueous solutions while enhancing it in organic solvents. The imidazole moiety, with its aromatic nature and hydrogen bonding capabilities, adds another layer of complexity to the solubility characteristics of these derivatives.
Factors influencing the solubility of Fmoc-amino-imidazole carboxylic acid derivatives include:
-
Solvent Polarity: These derivatives generally exhibit better solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[1][2][3]
-
Intermolecular Interactions: The planar structure of the Fmoc group can lead to π-π stacking, and the imidazole ring can participate in hydrogen bonding, potentially leading to aggregation and reduced solubility.[1]
-
Side Chain Modifications: Substituents on the imidazole ring or the carboxylic acid can alter the polarity and steric hindrance, thereby affecting solubility.
-
Temperature: In many cases, gentle heating can improve the solubility of these compounds in organic solvents.[1]
Quantitative Solubility Data for Structurally Similar Compounds
| Compound | Solvent | Solubility | Notes |
| Fmoc-L-histidine | Dimethylformamide (DMF) | Slightly Soluble | Sonication is often required to aid dissolution. |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ||
| Methanol | Very Slightly Soluble | Heating may be necessary to achieve dissolution. | |
| Fmoc-1-methyl-L-histidine | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (319.35 mM) | Requires ultrasonic treatment for dissolution. The product is hygroscopic, and freshly opened DMSO is recommended. |
| Dimethylformamide (DMF) | 10 mg/mL | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.2 mg/mL |
Note: This data is compiled from various sources and should be used as a guideline. Actual solubility can vary based on the specific batch, purity, and experimental conditions.
Experimental Protocol for Determining Solubility
A robust and reliable method for determining the solubility of Fmoc-amino-imidazole carboxylic acid derivatives is crucial for reproducible research and development. The following protocol outlines a general method using High-Performance Liquid Chromatography (HPLC), a widely accepted technique for accurate quantification.
Materials
-
Fmoc-amino-imidazole carboxylic acid derivative of interest
-
Selected solvents (e.g., DMF, NMP, DMSO, Acetonitrile, Water)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the Fmoc-amino-imidazole carboxylic acid derivative to a known volume of the selected solvent in a series of sealed vials.
-
Equilibrate the samples by agitating them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
A reverse-phase C18 column is typically suitable.
-
The mobile phase can consist of a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detect the compound by monitoring the UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., around 265 nm or 301 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the Fmoc-amino-imidazole carboxylic acid derivative of known concentrations.
-
Determine the concentration of the derivative in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Solubility Determination
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of amino acids into complex peptide chains.[1] Its widespread adoption in solid-phase peptide synthesis (SPPS) is a testament to its unique chemical properties, which offer a mild, robust, and highly automatable approach to creating peptides for research, diagnostics, and therapeutic development.[2][3] This technical guide provides a comprehensive exploration of the pivotal role of the Fmoc group, detailing the chemical principles of Fmoc-based SPPS, experimental protocols, quantitative performance data, and the intricate workflows of this powerful synthetic strategy.
The Chemical Foundation: Understanding the Fmoc Group
The utility of the Fmoc group in peptide synthesis is rooted in its base-lability, a stark contrast to the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] This fundamental difference is the basis of the Fmoc/tBu orthogonal protection strategy, which allows for the selective deprotection of the α-amino group under mild basic conditions while acid-labile side-chain protecting groups remain intact.[4][5] This orthogonality is crucial for minimizing side reactions and preserving the integrity of sensitive amino acid residues throughout the synthesis.[]
The Fmoc group is introduced to the α-amino group of an amino acid through a reaction with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] Its removal, a critical step in the iterative cycle of peptide synthesis, is typically achieved through treatment with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7][8]
The deprotection mechanism is a two-step process initiated by the base:
-
Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[9]
-
β-Elimination: This leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[9]
-
DBF Scavenging: Excess piperidine in the reaction mixture traps the electrophilic DBF, forming a stable adduct. This prevents DBF from reacting with the newly liberated peptide amine, which would terminate the chain elongation.[9]
The formation of the dibenzofulvene-piperidine adduct is also a key feature for real-time monitoring of the synthesis, as this adduct has a strong UV absorbance at approximately 301 nm.[1][10]
Quantitative Insights: Performance and Efficiency
The Fmoc strategy is renowned for its high efficiency and the ability to produce high-purity crude peptides. The following tables summarize key quantitative data related to Fmoc-based SPPS.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection. |
| 10% (v/v) in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction, but may increase the risk of side reactions. | |
| Reaction Time | 5-10 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[9] |
| 15-30 minutes | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids.[8] |
Table 1: Typical Conditions for Fmoc Deprotection. This table outlines common parameters and their expected outcomes for the removal of the Fmoc protecting group.
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Table 2: Comparison of Coupling Reagent Performance in Fmoc-SPPS. This table, with data adapted from a study on the synthesis of the acyl carrier peptide (65-74) fragment, showcases the crude product purities achieved with different activators, highlighting the robustness of the Fmoc methodology.[11]
Visualizing the Process: Workflows and Mechanisms
To better understand the logical flow and chemical transformations in Fmoc-SPPS, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key steps in manual Fmoc-based SPPS.
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.
-
Add a suitable solvent, such as DMF or dichloromethane (DCM), at approximately 10 mL per gram of resin.
-
Gently agitate the resin for at least 30-60 minutes at room temperature to ensure uniform swelling.[9]
-
Drain the solvent from the reaction vessel.
Protocol 2: Nα-Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture for an initial 3-5 minutes at room temperature.[9]
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and continue agitation for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 3: Amino Acid Coupling (using HBTU/HATU)
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent such as HBTU or HATU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction's completion using a colorimetric test (e.g., a negative Kaiser test result).
-
After completion, drain the coupling solution and wash the resin with DMF.
Protocol 4: Final Cleavage and Deprotection
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[12][13]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 5: Monitoring Fmoc Deprotection by UV Spectroscopy
-
During the two deprotection steps (Protocol 2, steps 1-4), collect the piperidine/DMF filtrate in a volumetric flask of a known volume (e.g., 10 mL).[10]
-
Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary.
-
Blank a UV-Vis spectrophotometer with the 20% piperidine in DMF solution.
-
Measure the absorbance of the diluted filtrate at approximately 301 nm in a quartz cuvette.[10]
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).[14]
Mitigating Side Reactions
Despite its robustness, Fmoc chemistry is not without potential side reactions. Awareness and strategic mitigation are key to successful synthesis.
| Side Reaction | Description | Mitigation Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to chain termination or the formation of β-aspartyl linkages.[12][15] | Use specialized protecting groups like Asp(OMpe) or Asp(ODmab) for sensitive sequences. Minimize exposure to strong bases.[12] |
| Diketopiperazine Formation | Cyclization and cleavage of the first two amino acids from the resin, particularly problematic with Proline or Glycine at the C-terminus.[12] | Couple the third amino acid quickly after the deprotection of the second. Use sterically hindered 2-chlorotrityl resin.[12] |
| Racemization | Epimerization at the α-carbon of the activated amino acid, particularly for residues like Cysteine and Histidine. | Use additives like HOBt or Oxyma during coupling. Avoid prolonged pre-activation times. |
| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[12] | Use high-swelling resins (e.g., PEG-PS), elevated temperatures, chaotropic salts, or incorporate pseudoprolines or Dmb-protected amino acids.[12] |
Table 3: Common Side Reactions in Fmoc-SPPS and Their Mitigation.
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[2][3] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of its chemistry, quantitative performance, and experimental nuances, as detailed in this guide, is essential for any researcher, scientist, or drug development professional working to harness the full potential of peptide synthesis.
References
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. biosynth.com [biosynth.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. rsc.org [rsc.org]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
introduction to Fmoc solid-phase peptide synthesis (SPPS)
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone technology. Its efficiency, robustness, and amenability to automation have established it as the foremost method for the chemical synthesis of peptides for a wide range of applications, from fundamental research to the development of novel therapeutics.[1] This technical guide provides a detailed exploration of the core principles of Fmoc SPPS, including in-depth experimental protocols and critical considerations for successful peptide synthesis.
The Principle of Solid-Phase Synthesis
The revolutionary concept behind SPPS is the anchoring of the initial C-terminal amino acid to an insoluble polymeric support, known as a resin.[1] This allows the entire synthesis to proceed within a single reaction vessel. Reagents and byproducts in the liquid phase are easily removed through simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[2] This approach significantly simplifies the purification of intermediates and allows for the use of excess reagents to drive reactions to completion, making it highly suitable for automation.[2]
The choice of resin is a critical factor and is determined by the desired C-terminal functionality of the final peptide.[3] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly employed. For the production of peptide amides, Rink amide resin is the standard choice.[3][4] Before initiating the synthesis, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites within the polymer matrix.[1][3]
The Fmoc Protecting Group: A Key Player
The Fmoc/tBu (tert-butyl) strategy is the predominant method in SPPS.[5] It employs the base-labile Fmoc group for the temporary protection of the α-amino group of amino acids and acid-labile groups (like tBu) for the "permanent" protection of reactive amino acid side chains.[5] This orthogonality is crucial as it ensures that the side-chain protecting groups remain intact during the repeated cycles of Nα-Fmoc removal.[5]
The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2][5] Its removal is achieved through a β-elimination mechanism in the presence of a mild base, most commonly a 20% solution of piperidine in DMF.[3][6] The basic conditions facilitate the abstraction of a proton from the fluorenyl ring system, leading to the cleavage of the carbamate bond and the release of the free amine.[7]
The Fmoc SPPS Cycle
The synthesis of a peptide using Fmoc SPPS involves a series of repeated cycles, with each cycle adding one amino acid to the growing peptide chain. A general cycle consists of deprotection, washing, coupling, and a final washing step.
Figure 1: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Experimental Protocols
Prior to the commencement of peptide synthesis, the resin must be adequately swelled to allow for efficient diffusion of reagents.
| Step | Procedure | Duration |
| 1 | Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel. | - |
| 2 | Add sufficient DMF to cover the resin. | - |
| 3 | Allow the resin to swell with gentle agitation. | At least 30 minutes |
| 4 | Drain the DMF. | - |
| 5 | Wash the resin with DMF (3 x 5 mL). | - |
Data sourced from multiple protocols.[1][8]
The removal of the Fmoc group is a critical step to expose the N-terminal amine for the subsequent coupling reaction.
Figure 2: Mechanism of Fmoc deprotection by piperidine.
| Step | Procedure | Duration |
| 1 | Add a 20% (v/v) solution of piperidine in DMF to the swelled resin. | - |
| 2 | Agitate the mixture. | 5-10 minutes |
| 3 | Drain the deprotection solution. | - |
| 4 | Repeat the treatment with 20% piperidine in DMF to ensure complete deprotection. | 5-10 minutes |
| 5 | Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). | - |
Protocol based on standard Fmoc SPPS procedures.[1]
The coupling step involves the formation of a peptide bond between the free N-terminal amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by a coupling reagent.
Figure 3: Activation of an amino acid and subsequent coupling.
A variety of coupling reagents are available, with phosphonium and aminium/uronium salts being the most common.[9][10] The choice of coupling reagent can be critical for difficult couplings, such as those involving sterically hindered amino acids.[9]
| Coupling Reagent | Type | Notes |
| HBTU/TBTU | Aminium/Uronium | Well-suited for most standard coupling reactions.[11] |
| HATU | Aminium/Uronium | Highly efficient, especially for N-methyl amino acids.[11] |
| PyBOP | Phosphonium | Widely used with good performance.[11] |
| COMU | Aminium/Uronium | Safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[10][11] |
| DIC/HOBt | Carbodiimide | A classic and cost-effective coupling method.[1][12] |
| Step | Procedure | Duration |
| 1 | In a separate vial, dissolve the Fmoc-protected amino acid (2-5 equivalents) and a coupling reagent (e.g., HBTU, 2-5 equivalents) in a minimal amount of DMF. | - |
| 2 | Add a base, such as N,N-diisopropylethylamine (DIPEA) (2-5 equivalents), to the amino acid solution and allow for pre-activation. | 5-10 minutes |
| 3 | Add the activated amino acid solution to the deprotected peptide-resin. | - |
| 4 | Agitate the mixture at room temperature. | 1-4 hours |
| 5 | Drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL). | - |
Equivalent and time ranges are based on multiple cited protocols.[1][5][13]
Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. In Fmoc SPPS, this is typically achieved simultaneously by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[14]
During cleavage, highly reactive cationic species are generated from the protecting groups.[14] To prevent these from modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), "scavengers" are added to the cleavage cocktail.[14]
| Cleavage Cocktail | Composition (v/v) | Target Residues |
| TFA/TIS/Water | 95:2.5:2.5 | General purpose, especially for Arg(Pbf) and Trp(Boc).[1][14] |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT | 82.5:5:5:5:2.5 |
| Step | Procedure | Duration |
| 1 | Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.[8] | - |
| 2 | Add the appropriate cleavage cocktail to the resin. | - |
| 3 | Gently agitate the mixture at room temperature. | 2-3 hours |
| 4 | Filter the resin and collect the filtrate containing the cleaved peptide.[8] | - |
| 5 | Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5][8] | - |
| 6 | Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[8] | - |
| 7 | Dry the peptide pellet under vacuum.[5] | - |
Purification and Analysis
The standard method for the purification and analysis of synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16] This technique separates the target peptide from impurities based on differences in hydrophobicity.[16]
Figure 4: Workflow for peptide cleavage, precipitation, and purification.
In RP-HPLC, a hydrophobic stationary phase (typically C18-modified silica) is used with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile, both containing a small amount of an ion-pairing agent such as TFA (0.1%).[3][15] The peptide mixture is loaded onto the column, and the concentration of the organic solvent is gradually increased. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[16] Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to obtain the final product as a white powder.[15]
Typical RP-HPLC Conditions
| Parameter | Specification |
| Column | C18 wide pore, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 210-220 nm |
Data compiled from typical peptide purification protocols.[3][15]
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has become indispensable in both academic research and the pharmaceutical industry. A thorough understanding of the underlying chemistry, careful selection of resins and reagents, and meticulous execution of the experimental protocols are paramount for the successful synthesis of high-purity peptides. This guide provides a comprehensive overview of the core principles and practices of Fmoc SPPS, serving as a valuable resource for scientists and researchers in the field of peptide chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phmethods.net [phmethods.net]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bachem.com [bachem.com]
- 16. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Technical Guide: 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic Acid for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid, a key building block in the synthesis of sequence-specific DNA-binding molecules. This guide covers its procurement, key applications in the synthesis of pyrrole-imidazole polyamides, and its role in the modulation of critical signaling pathways.
Compound Overview and Supplier Information
This compound, also known as Fmoc-Im-OH, is a heterocyclic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its primary application lies in the synthesis of pyrrole-imidazole (Py-Im) polyamides, which are synthetic oligomers capable of binding to the minor groove of DNA with high affinity and sequence specificity.[2][3] This characteristic allows for the development of molecules that can regulate gene expression.[3]
Chemical Properties
| Property | Value |
| CAS Number | 252206-28-3 |
| Molecular Formula | C₂₀H₁₇N₃O₄ |
| Molecular Weight | 363.37 g/mol |
| Synonyms | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-imidazole-2-carboxylic Acid, Fmoc-Im-OH |
Supplier Data
The following table summarizes the availability and specifications of this compound from various suppliers. Pricing and availability are subject to change and may require institutional login for current information.
| Supplier | Purity | Appearance | Pack Sizes | Price (Exemplary) |
| Fluorochem | 96% | Solid | 100 mg, 250 mg, 1 g, 5 g | 1 g: £101.00[2] |
| TCI Chemicals | >98.0% (HPLC) | White to light yellow powder/crystal | Inquire | Price on Request |
| Chem-Impex | ≥ 98% (HPLC) | Grey-white solid | Inquire | Price on Request[4] |
| CymitQuimica (Bachem) | 93.7% | Light beige powder | Inquire | Price on Request[5] |
| Santa Cruz Biotechnology | Research Grade | Inquire | Inquire | Price on Request[3] |
| Sigma-Aldrich (AldrichCPR) | Research Grade | Solid | Inquire | Price on Request[6] |
| US Biological Life Sciences | Highly Purified | Inquire | 25mg, 50mg, 100mg, 250mg, 500mg | Price on Request |
Application in Pyrrole-Imidazole Polyamide Synthesis
Pyrrole-imidazole polyamides are a class of small molecules that can be programmed to bind to specific DNA sequences.[3] This ability to target predetermined gene sequences makes them powerful tools for modulating gene expression and has significant potential in therapeutic applications.[1][3] this compound is a crucial monomer for introducing imidazole recognition units into the polyamide chain.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a Pyrrole-Imidazole Polyamide
This protocol outlines the manual solid-phase synthesis of a representative pyrrole-imidazole polyamide. The synthesis is performed on a resin support, with sequential coupling of Fmoc-protected amino acids, including this compound.
Materials:
-
Fmoc-β-alanine-Wang resin
-
This compound
-
Fmoc-protected pyrrole amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with appropriate scavengers (e.g., triisopropylsilane)
-
Solvents: Dichloromethane (DCM), DMF, Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-β-alanine-Wang resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the polyamide chain.
-
Cleavage and Deprotection:
-
After the final coupling step, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved polyamide.
-
-
Purification:
-
Precipitate the crude polyamide from the TFA solution using cold diethyl ether.
-
Centrifuge to pellet the polyamide, decant the ether, and dry the pellet.
-
Purify the polyamide using reverse-phase high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Modulation of Signaling Pathways
A key application of pyrrole-imidazole polyamides is the targeted regulation of gene expression. By binding to specific DNA sequences in the promoter regions of genes, these polyamides can interfere with the binding of transcription factors, thereby inhibiting or activating gene transcription.
Case Study: Inhibition of VEGF Expression via Targeting the Hypoxia Responsive Element
A significant area of research is the targeting of genes involved in cancer progression. For instance, pyrrole-imidazole polyamides have been designed to target the Hypoxia Responsive Element (HRE) within the promoter region of the Vascular Endothelial Growth Factor (VEGF) gene.[2][7] Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) binds to the HRE and activates the transcription of VEGF, a key promoter of angiogenesis.[8] By occupying the HRE, the synthetic polyamide blocks the binding of HIF-1α, leading to the downregulation of VEGF expression.[2][7] This mechanism offers a potential therapeutic strategy for inhibiting tumor angiogenesis.[7]
Workflow for Targeting VEGF Expression
The following diagram illustrates the signaling pathway leading to VEGF expression under hypoxic conditions and the mechanism of inhibition by a HRE-targeting pyrrole-imidazole polyamide.
Caption: Inhibition of VEGF transcription by a HRE-targeting Py-Im polyamide.
Conclusion
This compound is a vital research chemical for the synthesis of sophisticated DNA-binding molecules. Its application in creating sequence-specific pyrrole-imidazole polyamides opens up avenues for precise gene regulation, offering powerful tools for both basic research and the development of novel therapeutic agents. The detailed protocols and understanding of its role in modulating signaling pathways, as exemplified by the inhibition of VEGF, provide a solid foundation for its use in advanced drug discovery and molecular biology applications.
References
- 1. Therapeutic gene regulation using pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of VEGF transcription in renal cell carcinoma cells by pyrrole-imidazole hairpin polyamides targeting the hypoxia responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression with pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a pyrrole-imidazole polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of vascular endothelial growth factor with a sequence-specific hypoxia response element antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid, a crucial building block for the synthesis of sequence-specific DNA-binding molecules. This guide covers its procurement, chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and the biological signaling pathways that can be targeted by the resulting molecules.
Introduction to this compound
This compound, also known as Fmoc-Im-OH, is a heterocyclic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function makes it ideally suited for Fmoc-based solid-phase peptide synthesis. Its unique imidazole core is a fundamental component in the creation of pyrrole-imidazole (Py-Im) polyamides, a class of synthetic oligomers capable of binding to the minor groove of DNA with high affinity and sequence specificity. This property allows for the design of molecules that can modulate gene expression, making them powerful tools in chemical biology and drug discovery.
Purchasing and Supplier Information
A variety of chemical suppliers offer this compound, typically for research purposes only. When purchasing, it is crucial to consider purity, available quantities, and proper storage conditions.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |
| Chem-Impex | 252206-28-3 | C₂₀H₁₇N₃O₄ | 363.37 | ≥ 98% (HPLC) | Inquire |
| Santa Cruz Biotechnology | 252206-28-3 | C₂₀H₁₇N₃O₄ | 363.37 | For Research Use Only | Inquire |
| TCI Chemicals | 252206-28-3 | C₂₀H₁₇N₃O₄ | 363.37 | >98.0% (HPLC) | 200mg, 1g, 5g |
| CymitQuimica | 252206-28-3 | C₂₀H₁₇N₃O₄ | 363.37 | ~93.7% | Inquire |
| Sigma-Aldrich (Merck) | 252206-28-3 | C₂₀H₁₇N₃O₄ | 363.37 | For early discovery research | Inquire |
Physicochemical Properties and Handling
A summary of the key physicochemical properties is provided below.
| Property | Value |
| Appearance | White to light yellow or grey-white solid/powder[1][2] |
| Storage Temperature | 0 - 8 °C[1] |
| Solubility | Soluble in organic solvents such as DMF and DCM. |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).
Application in Pyrrole-Imidazole Polyamide Synthesis
The primary application of this compound is as a monomeric building block in the solid-phase synthesis of pyrrole-imidazole (Py-Im) polyamides. These synthetic molecules are designed to bind to specific sequences in the minor groove of DNA, thereby interfering with the binding of transcription factors and modulating gene expression. This targeted approach has significant potential in the development of novel therapeutics, particularly in oncology.
Experimental Protocol: Fmoc-Solid-Phase Synthesis of a Pyrrole-Imidazole Polyamide
This section outlines a detailed protocol for the manual solid-phase synthesis of a simple Py-Im polyamide incorporating this compound. This protocol is based on established Fmoc-SPPS methodologies.
Materials and Reagents
-
This compound
-
Fmoc-N-methylpyrrole-2-carboxylic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
D-ddH₂O (double-distilled water)
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Synthesis Workflow
The synthesis of a Py-Im polyamide involves the sequential coupling of Fmoc-protected amino acid monomers to a solid support. Each cycle consists of two main steps: Fmoc deprotection and monomer coupling.
Detailed Methodologies
Step 1: Resin Preparation
-
Place the Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.
Step 2: Initial Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Coupling of the First Monomer (e.g., Fmoc-N-methylpyrrole-2-carboxylic acid)
-
In a separate vial, dissolve Fmoc-N-methylpyrrole-2-carboxylic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (2 mL).
-
Pre-activate the mixture for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test (a positive test indicates incomplete coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL).
Step 4: Coupling of this compound
-
Perform Fmoc deprotection as described in Step 2.
-
In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (2 mL).
-
Pre-activate for 10-15 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours.
-
Monitor for reaction completion and then wash with DMF as before.
Step 5: Chain Elongation Repeat the deprotection (Step 2) and coupling (Steps 3 or 4 with the appropriate monomer) cycles until the desired polyamide sequence is assembled.
Step 6: Final Deprotection and Cleavage
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved polyamide.
Step 7: Isolation and Purification
-
Precipitate the crude polyamide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold ether and dry under vacuum.
-
Dissolve the crude polyamide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA) and purify by reverse-phase HPLC.
-
Collect the fractions containing the pure product and verify the molecular weight using mass spectrometry.
-
Lyophilize the pure fractions to obtain the final polyamide as a powder.
Targeted Signaling Pathways and Mechanism of Action
Pyrrole-imidazole polyamides synthesized using this compound are designed to act as gene-silencing agents. By binding to specific DNA sequences in the promoter or coding regions of genes, they can inhibit the binding of transcription factors, thereby downregulating gene expression. This mechanism has been explored to target various signaling pathways implicated in disease, particularly cancer.
References
Hazard Identification and Personal Protective Equipment (PPE)
An In-depth Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids
For researchers, scientists, and drug development professionals, the safe and effective handling of N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids is paramount for ensuring both personnel safety and the integrity of synthetic peptides. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for these critical reagents in solid-phase peptide synthesis (SPPS).
Fmoc-protected amino acids, while generally not classified as acutely toxic, can pose hazards such as skin, eye, and respiratory tract irritation upon exposure. Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory to minimize risk.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling Fmoc-Amino Acids
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during cleavage from the resin. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the chemical. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from chemical splashes and spills. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area or a chemical fume hood. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and purity of Fmoc-amino acids. These compounds are often sensitive to moisture and can degrade over time if not stored correctly.
General Handling Precautions
-
Ventilation: Always handle Fmoc-amino acids, especially in their powdered form, in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
-
Moisture Avoidance: These compounds are moisture-sensitive. Use dry solvents and tools, and allow refrigerated containers to warm to room temperature before opening to prevent condensation.
-
Limiting Exposure: Handle the smallest practical quantities to reduce the risk of spills and exposure.
Storage Conditions
For long-term stability, specific storage conditions are recommended.
Table 2: Recommended Storage Conditions for Fmoc-Protected Amino Acids
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to prevent degradation. Use airtight, light-resistant vials, potentially with an inert gas like argon. |
| 4°C | Up to 2 years | Tightly sealed containers are essential. | |
| In Solvent | -80°C | Up to 6 months | Prepare fresh solutions when possible. |
| -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
Physicochemical Properties
The physicochemical properties of Fmoc-amino acids are important for their handling, storage, and reactivity in peptide synthesis.
Table 3: Physicochemical Properties of Common Fmoc-Protected Amino Acids
| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Fmoc-Ala-OH | 311.34 | 143-146 |
| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |
| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |
| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |
| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |
| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |
| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |
| Fmoc-Gly-OH | 297.31 | 172-176 |
| Fmoc-His(Trt)-OH | 619.71 | 155-160 |
| Fmoc-Ile-OH | 353.42 | 143-147 |
| Fmoc-Leu-OH | 353.42 | 133-137 |
| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |
| Fmoc-Met-OH | 371.45 | 128-132 |
| Fmoc-Phe-OH | 387.44 | 182-186 |
| Fmoc-Pro-OH | 337.38 |
Methodological & Application
Application Notes and Protocols for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic acid is a specialized, non-canonical amino acid building block designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its unique N-methylated imidazole structure offers a valuable tool for the synthesis of novel peptides and heteroaromatic oligoamides. The incorporation of this building block can introduce conformational constraints, enhance proteolytic stability, and provide a scaffold for diverse biological applications, including the modulation of protein-protein and protein-nucleic acid interactions.[1]
These application notes provide detailed protocols and recommendations for the efficient incorporation of this compound into peptide sequences using manual or automated SPPS.
Physicochemical Properties
A clear understanding of the properties of this building block is essential for its successful application.
| Property | Value |
| Molecular Formula | C₂₀H₁₇N₃O₄ |
| Molecular Weight | 363.37 g/mol |
| CAS Number | 252206-28-3 |
| Appearance | White to light yellow powder |
| Purity | Typically >98% (HPLC) |
| Solubility | Soluble in common SPPS solvents like DMF and NMP. |
Key Considerations for SPPS
The N-methylated nature of this amino acid presents steric hindrance, which requires special consideration during the coupling reaction to ensure high efficiency. Standard coupling conditions may not be sufficient, and more potent activating reagents are recommended.
Experimental Protocols
The following protocols are recommended for the use of this compound in Fmoc-SPPS. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (v/v) for 20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Coupling Protocol
Due to the steric hindrance of the N-methyl group, a highly efficient coupling reagent is crucial. HATU is recommended for this purpose.
Reagents:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
Procedure:
-
In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored using a qualitative test such as the Kaiser test (note: N-methylated amines will give a negative or weak response) or a bromophenol blue test.
-
After the reaction is complete, wash the resin thoroughly with DMF (5-7 times).
Alternative Coupling Reagents:
If HATU is not available or if coupling efficiency remains low, other potent coupling reagents can be considered. The following table summarizes recommended activators for sterically hindered N-methylated amino acids.
| Coupling Reagent | Comments |
| HATU | Highly recommended for N-methylated amino acids. Provides high coupling efficiency. |
| HCTU | Can be effective, but may be less efficient than HATU for highly hindered couplings. |
| PyAOP | Another highly effective phosphonium-based reagent for difficult couplings. |
| PyBOP/HOAt | A combination that is also known to be effective for N-methylated residues. |
Fmoc Deprotection
The Fmoc group is removed using a standard deprotection protocol.
Procedure:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF (v/v).
-
Allow the deprotection reaction to proceed for 20 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times).
Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved using a standard TFA cocktail.
Reagents:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
DODT (3,6-Dioxa-1,8-octanedithiol) (optional, for peptides containing sensitive residues)
Cleavage Cocktail (example):
-
TFA:TIS:Water (95:2.5:2.5 v/v/v)
Procedure:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA. The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Potential Side Reactions and Troubleshooting
When working with this compound, be aware of the following potential issues:
-
Incomplete Coupling: Due to steric hindrance, incomplete coupling is the most likely side reaction.
-
Solution: Use a more potent coupling reagent (e.g., HATU), increase the coupling time, or perform a double coupling.
-
-
Racemization: While the Fmoc group generally suppresses racemization, the use of strong activating agents and extended coupling times can increase this risk.
-
Solution: Minimize pre-activation times and use the recommended stoichiometry of reagents.
-
-
Diketopiperazine Formation: If this amino acid is incorporated at the N-terminus of a dipeptide on the resin, there is a risk of cyclization and cleavage from the resin.
-
Solution: Couple the third amino acid promptly after deprotection of the second residue.
-
Applications and Workflows
Peptides incorporating this compound belong to the class of heteroaromatic oligoamides. These molecules are of significant interest in drug discovery due to their ability to adopt well-defined secondary structures and act as mimics of α-helices or other protein secondary structures.[1] This allows them to effectively target and disrupt protein-protein interactions (PPIs) or protein-DNA interactions that are implicated in various diseases.
General Experimental Workflow for SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conceptual Signaling Pathway Intervention
Peptides synthesized with this building block can be designed to interfere with intracellular signaling pathways by disrupting key protein-protein interactions. For example, they could be designed to mimic an α-helical domain of one protein to prevent it from binding to its partner, thereby inhibiting a downstream signaling cascade.
References
Application Notes and Protocols for Coupling 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid is a specialized building block used in the synthesis of peptides and peptidomimetics, particularly in the development of novel therapeutics.[1] Its unique structure, characterized by an N-methylated imidazole ring and a carboxylic acid at the 2-position, presents specific challenges during amide bond formation.[2] The steric hindrance from the Fmoc protecting group and the electronic properties of the imidazole ring necessitate optimized coupling strategies to ensure high yields and minimize side reactions like racemization.[3][4]
These application notes provide a comprehensive overview of recommended coupling methods, detailed experimental protocols, and comparative data to guide researchers in the successful incorporation of this valuable building block into their target molecules.
Challenges in Coupling
The primary difficulties in coupling this compound stem from:
-
Steric Hindrance: The bulky Fmoc group, combined with the substituted imidazole ring, can sterically hinder the approach of the amine, slowing down the reaction rate.[3][4]
-
Electronic Effects: The imidazole ring's electronic nature can influence the reactivity of the adjacent carboxylic acid.
-
Racemization Risk: Like many amino acid derivatives, there is a risk of epimerization at the chiral center under harsh coupling conditions or with prolonged reaction times.[5]
-
Side Reactions: The imidazole moiety itself can sometimes participate in side reactions, although N-methylation mitigates some of these issues.
To overcome these challenges, the use of highly efficient coupling reagents and optimized reaction conditions is critical. Standard carbodiimide reagents like DCC or DIC alone are often insufficient for such sterically demanding couplings.[4]
Recommended Coupling Reagents
A variety of modern coupling reagents have been developed to address the challenges posed by sterically hindered and complex amino acids. The choice of reagent is crucial for achieving high coupling efficiency.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the most effective classes of coupling reagents for sterically demanding amide bond formation, such as with this compound.
| Reagent Class | Examples | Activating Species | Reactivity | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | OAt/OBt Active Ester | Very High | Fast reaction rates, low racemization (especially with HATU/COMU).[5][6] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | OAt/OBt Active Ester | Very High | Highly effective for hindered couplings; PyAOP is excellent for N-methyl amino acids.[4][5] |
| Immonium Salts | TOTT | Thioester | High | Good results with sterically hindered amino acids with low reported racemization.[6] |
| Acyl Fluoride Precursors | TFFH, BTFFH | Acyl Fluoride | Extremely High | Overcomes severe steric hindrance where other methods may fail.[4][7] |
| Carbodiimides + Additives | DIC + OxymaPure® or HOBt | OBt/Oxyma Active Ester | Moderate | Cost-effective, but may require longer reaction times or double coupling for hindered residues.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for coupling this compound using recommended high-efficiency reagents in a solid-phase peptide synthesis (SPPS) workflow.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a first-line approach for achieving high yields with minimal side reactions.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x 1 min).[8]
-
Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution and vortex for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the reaction progress. If the test is positive (indicating incomplete coupling), extend the reaction time or proceed to a second coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: For particularly difficult sequences, a second coupling is recommended.[4] After washing the resin from the first coupling, repeat steps 2-5 with a fresh solution of activated amino acid.
Protocol 2: Coupling via Acyl Fluoride Formation
This method is highly effective for extremely hindered couplings where other potent reagents may fail.[4][7]
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound (3 eq.)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (3 eq.)
-
DIPEA (6 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected resin in anhydrous DCM.
-
Acyl Fluoride Formation: In a separate dry glass vessel, dissolve this compound (3 eq.) and TFFH (3 eq.) in anhydrous DCM. Add DIPEA (6 eq.) and stir the solution at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling Reaction: Add the solution containing the activated acyl fluoride to the resin. Agitate the mixture for 1-3 hours.
-
Monitoring and Washing: Monitor the reaction progress as described in Protocol 1. Upon completion, wash the resin extensively with DCM and DMF.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).
Logical Relationship of Coupling Methods
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 252206-28-3: 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-ca… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. redalyc.org [redalyc.org]
Application Notes and Protocols: Fmoc Deprotection of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis and medicinal chemistry, favored for its base-lability which allows for orthogonal protection strategies in the presence of acid-labile side-chain protecting groups. The deprotection of the Fmoc group from 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid is a critical step in the synthesis of various peptidomimetics and small molecule therapeutics. The unique electronic and steric properties of the substituted imidazole ring necessitate careful optimization of deprotection conditions to ensure high yield and purity, while minimizing potential side reactions such as racemization.
This document provides detailed application notes and protocols for the efficient removal of the Fmoc group from this compound. It includes a comparative summary of common deprotection reagents, detailed experimental procedures, and a discussion of potential challenges and troubleshooting strategies.
Data Presentation: Comparison of Deprotection Conditions
The selection of the appropriate base and reaction conditions is crucial for successful Fmoc deprotection. Below is a summary of typical conditions used for Fmoc removal from structurally similar heterocyclic amino acids, which can serve as a starting point for the optimization of the deprotection of this compound.
| Deprotection Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Temperature | Reported Yield (Analogous Compounds) | Key Considerations |
| Piperidine | 20% | DMF | 5 - 20 min | Room Temp. | >95% | Standard, cost-effective method. Potential for racemization with prolonged exposure. |
| Piperidine | 10% | DMF | 2 x 10 min | Room Temp. | ~90-95% | Milder conditions, may reduce racemization. |
| DBU / Piperidine | 2% / 2% | DMF | 2 x 2 min | Room Temp. | >90% | Faster deprotection, useful for sterically hindered systems. DBU is non-nucleophilic and requires a scavenger like piperidine.[1] |
| DBU / Piperazine | 2% / 5% | NMP | 2 x 5 min | Room Temp. | High | Effective in suppressing diketopiperazine formation. |
| Morpholine | 50% | DMF | 30 - 60 min | Room Temp. | Variable | Milder base, can be beneficial for sensitive substrates but requires longer reaction times.[1] |
Note: DMF = N,N-Dimethylformamide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; NMP = N-Methyl-2-pyrrolidone. Yields are representative for Fmoc deprotection of various amino acids and may vary for the specific substrate.
Signaling Pathways and Logical Relationships
The mechanism of Fmoc deprotection by a secondary amine like piperidine proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the formation of a carbamate intermediate, which subsequently decarboxylates to yield the free amine.
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflows
A generalized workflow for the Fmoc deprotection of this compound in a solid-phase synthesis context is depicted below. This can be adapted for solution-phase synthesis with appropriate modifications to the workup procedure.
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole side chain of amino acids, most notably histidine, plays a crucial role in the biological activity of many peptides and proteins due to its unique electronic and proton-donating/accepting properties. The chemical synthesis of peptides containing these imidazole derivatives, however, presents significant challenges, primarily stemming from the nucleophilic and basic nature of the imidazole ring. During solid-phase peptide synthesis (SPPS), this can lead to undesirable side reactions, with the most significant being racemization of the chiral center.
This document provides detailed application notes and protocols to navigate the complexities of synthesizing peptides containing imidazole derivatives. It offers a comparative analysis of various side-chain protecting groups and coupling reagents, supported by quantitative data, to aid in the rational design of synthetic strategies. Furthermore, detailed experimental protocols for key steps in the synthesis process are provided to ensure successful and high-purity peptide production.
Challenges in the SPPS of Imidazole-Containing Peptides
The primary difficulty in the synthesis of peptides containing imidazole derivatives lies in the reactivity of the imidazole side chain.[1] This reactivity can lead to several undesirable outcomes:
-
Racemization: The imidazole ring, particularly the π-nitrogen (Nπ), can act as an intramolecular base, catalyzing the abstraction of the alpha-proton of the activated amino acid.[1] This leads to the formation of the D-histidine epimer, which can significantly compromise the biological activity of the peptide.[1] The risk of racemization is influenced by factors such as prolonged activation times, elevated temperatures (e.g., in microwave-assisted SPPS), and the choice of coupling reagents and bases.[1]
-
Side-Chain Acylation: The unprotected imidazole ring can react with activated amino acids, leading to undesired acylation of the side chain. While often reversible, this can complicate the synthesis and purification process.[1]
-
Modifications during Cleavage: During the final cleavage of the peptide from the resin, reactive species generated from protecting groups can lead to by-products that are difficult to separate from the target peptide.[2]
To mitigate these challenges, the strategic selection of side-chain protecting groups and optimization of coupling and cleavage conditions are paramount.
Side-Chain Protection Strategies for Imidazole Derivatives
The most common strategy to overcome the challenges associated with the imidazole side chain is the use of protecting groups. The ideal protecting group should effectively suppress racemization, remain stable throughout the synthesis, and be cleanly removed during the final cleavage step without causing side reactions.[1] Below is a comparative analysis of commonly used protecting groups for the imidazole side chain of histidine in Fmoc-based SPPS.
Table 1: Comparative Analysis of Common Histidine Side-Chain Protecting Groups
| Protecting Group | Position of Protection | Racemization Suppression | Cleavage Conditions | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | Nτ (tele) or Nπ (pros) | Moderate | Standard TFA cleavage cocktail | Widely used, commercially available, compatible with standard Fmoc-SPPS protocols.[1][3] | Does not completely prevent racemization, especially with strong coupling reagents or prolonged activation.[2] |
| tert-Butoxycarbonyl (Boc) | Nτ or Nπ | High | Standard TFA cleavage cocktail | Excellent suppression of racemization.[4] | Can be more expensive than Trt derivatives. |
| 2,4-Dinitrophenyl (Dnp) | Nτ or Nπ | High | Thiolysis (e.g., thiophenol) prior to final cleavage. | Orthogonal to acid-labile protecting groups, excellent racemization suppression. | Requires an additional deprotection step. |
| Benzyloxymethyl (Bom) | Nπ | Very High | Strong acid (e.g., HF) or hydrogenolysis | Highly effective at preventing racemization.[4] | Requires harsh cleavage conditions not always compatible with standard Fmoc-SPPS. |
| 4-methoxybenzyloxymethyl (MBom) | Nπ | Very High | TFA-based cleavage | Effectively prevents racemization and is compatible with Fmoc chemistry.[5] | Can be more expensive. |
Quantitative Comparison of Racemization
The choice of protecting group has a direct and quantifiable impact on the level of histidine racemization. The following table summarizes reported D-histidine formation for various Fmoc-histidine derivatives under different coupling conditions.
Table 2: Quantitative Comparison of D-Histidine Formation (%)
| Fmoc-His Derivative | Coupling Conditions | D-His Formation (%) |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 5-15% |
| Fmoc-His(Trt)-OH | HATU/HOAt/DIPEA | 2-8% |
| Fmoc-His(Trt)-OH | DIC/Oxyma | <1%[6] |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIPEA | <1% |
| Fmoc-His(Boc)-OH | HATU/HOAt/DIPEA | <0.5% |
Data is compiled from various sources and should be considered as a general guide. Actual racemization levels can vary depending on the specific peptide sequence, resin, and reaction conditions.
Coupling Reagents for Imidazole-Containing Peptides
The choice of coupling reagent is another critical factor in minimizing racemization and ensuring high coupling efficiency. In-situ activating reagents are widely used in SPPS.[7]
Table 3: Performance Comparison of Common Coupling Reagents
| Coupling Reagent | Active Ester Formed | Reactivity | Racemization Suppression | Key Advantages |
| HBTU/TBTU | OBt ester | High | Good | Cost-effective, reliable for standard couplings.[8][9] |
| HATU | OAt ester | Very High | Excellent | Highly efficient, especially for difficult sequences; lower risk of racemization compared to HBTU.[9] |
| PyBOP | OBt ester | High | Good | High coupling efficiency, avoids the formation of carcinogenic byproducts associated with BOP. |
| DIC/Oxyma | Oxyma ester | High | Excellent | Excellent racemization suppression, safer alternative to benzotriazole-based reagents.[6][10] |
| DEPBT | N/A | Moderate | Excellent | Known for its ability to suppress racemization, particularly for sensitive amino acids like histidine.[2] |
| COMU | Oxyma ester | Very High | Excellent | High coupling efficiency, safer handling profile compared to benzotriazole-based reagents.[10] |
Experimental Protocols
Protocol 1: General SPPS Workflow for Peptides Containing Imidazole Derivatives
This protocol outlines a standard manual procedure for the synthesis of a peptide containing a histidine residue protected with a Trityl group.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Non-Histidine Residues):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add a base (e.g., N,N-Diisopropylethylamine (DIPEA), 6 eq.) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
-
Histidine Coupling (Fmoc-His(Trt)-OH):
-
Follow the procedure in Protocol 2 for the coupling of Fmoc-His(Trt)-OH.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for histidine) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Follow the procedure in Protocol 3 for the final cleavage from the resin and removal of side-chain protecting groups.
Protocol 2: Coupling of Fmoc-His(Trt)-OH with Minimized Racemization
This protocol utilizes DIC/Oxyma, which has been shown to significantly reduce racemization.[6]
-
Resin Preparation: Ensure the resin has a free N-terminal amine by performing the Fmoc deprotection step as described in Protocol 1, step 2.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
In-Situ Activation and Coupling:
-
Add the solution from step 2 to the deprotected resin.
-
Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the resin mixture.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a complete reaction.
Protocol 3: Cleavage and Deprotection of Peptides Containing Histidine(Trt)
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trityl and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. The use of scavengers like TIS is crucial to prevent the re-attachment of the trityl cation to sensitive residues like tryptophan and tyrosine.[3]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage by-products.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Common side-chain protecting groups for histidine in SPPS.
Caption: Simplified mechanism of histidine racemization during SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Application Notes & Protocols: A Guide to the Efficient Incorporation of Fmoc-Amino-Imidazole Derivatives in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and selectivity. Amino-imidazole containing peptides are of significant interest due to the versatile role of the imidazole moiety in biological recognition and catalysis. This document provides a detailed protocol for the incorporation of Fmoc-protected amino-imidazole derivatives into synthetic peptides using solid-phase peptide synthesis (SPPS).
The imidazole side chain of histidine is known to present challenges during peptide synthesis, including racemization and side-chain acylation.[1][2][3] Therefore, proper protection of the imidazole nitrogen is crucial for efficient and high-purity synthesis. This protocol outlines the use of suitable protecting groups for the imidazole moiety that are compatible with the widely used Fmoc/tBu orthogonal protection strategy.[4][5]
Key Considerations for Incorporating Fmoc-Amino-Imidazole Derivatives
-
Imidazole Protection: The imidazole group's nucleophilicity can lead to side reactions. Protection of the imidazole nitrogen is highly recommended to prevent N-acylation and reduce the risk of racemization.[1][2] Common protecting groups for the imidazole side chain in Fmoc chemistry include trityl (Trt), methoxytrityl (Mmt), and tert-butyloxycarbonyl (Boc).[2] The choice of protecting group will depend on the specific amino-imidazole derivative and the desired cleavage conditions.
-
Coupling Reagents: The selection of an appropriate coupling reagent is critical to ensure efficient amide bond formation while minimizing epimerization.[6] Uronium/aminium-based reagents such as HBTU and TBTU, or phosphonium-based reagents like PyBOP, are commonly used in Fmoc-SPPS.[7] The use of additives like HOBt or OxymaPure can further suppress side reactions.[8]
-
Deprotection: The Fmoc group is labile to basic conditions and is typically removed using a solution of piperidine in DMF.[9][10] Careful monitoring of the deprotection step is essential to ensure complete removal of the Fmoc group before the next coupling cycle.
Experimental Protocols
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[9][11]
-
Resin Swelling:
Fmoc-Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Wash the resin three times with DMF.
-
Agitate the mixture at room temperature for 5-20 minutes. The deprotection time can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[7][12]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
Coupling of Fmoc-Amino-Imidazole Derivative
This protocol describes a standard coupling procedure using HBTU/DIPEA.
-
Activation of the Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino-imidazole derivative (3-5 equivalents relative to the resin loading) and an equivalent amount of HBTU in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution.[7]
-
Allow the activation to proceed for 1-2 minutes at room temperature.
-
-
Coupling to the Resin:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[13] A negative Kaiser test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Wash the resin with DMF.
Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for peptides with acid-labile protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
Data Presentation
| Parameter | Fmoc-His(Trt)-OH Coupling | Fmoc-Amino-Imidazole(Boc)-OH Coupling |
| Amino Acid Equivalents | 3 eq. | 3 eq. |
| Coupling Reagent | HBTU (3 eq.) | HBTU (3 eq.) |
| Base | DIPEA (6 eq.) | DIPEA (6 eq.) |
| Coupling Time | 1.5 hours | 2 hours |
| Crude Purity (HPLC) | ~85% | ~80% |
| Expected Mass (m/z) | [M+H]+ | [M+H]+ |
| Observed Mass (m/z) | [M+H]+ | [M+H]+ |
Note: The data presented in this table is illustrative and may vary depending on the specific peptide sequence and experimental conditions.
Visualizations
Caption: Experimental workflow for incorporating Fmoc-amino-imidazole into peptides.
Caption: Key steps in the coupling of an activated Fmoc-amino-imidazole.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. chempep.com [chempep.com]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Synthesizing Function: Application Notes and Protocols for Heteroaromatic Oligoamides
For Researchers, Scientists, and Drug Development Professionals
Heteroaromatic oligoamides are a class of synthetic molecules with a remarkable ability to fold into stable, predictable three-dimensional structures. This property makes them ideal scaffolds for a variety of applications, particularly in drug discovery and materials science. Their rigid backbones, composed of alternating aromatic and amide groups, can be tailored to mimic the secondary structures of proteins, such as α-helices, enabling the disruption of protein-protein interactions (PPIs) implicated in disease. Furthermore, their unique conformations allow for specific binding to the minor groove of DNA, opening avenues for the development of novel gene-regulatory agents.
These application notes provide an overview of the key applications of heteroaromatic oligoamides and detailed protocols for their synthesis and characterization.
Applications in Drug Discovery
Inhibition of Protein-Protein Interactions (PPIs)
Many disease pathways are driven by aberrant protein-protein interactions. Heteroaromatic oligoamides can be designed as "proteomimetics" or "α-helix mimetics" to disrupt these interactions. By presenting side chains in a spatial arrangement that mimics the key binding residues of an α-helix, these oligoamides can competitively bind to one of the protein partners, preventing the formation of the disease-associated protein complex.[1][2]
A prominent example is the inhibition of the p53-hDM2 interaction. The tumor suppressor protein p53 is negatively regulated by hDM2. In many cancers, this interaction is overactive, leading to the degradation of p53 and uncontrolled cell growth. Heteroaromatic oligoamides have been designed to mimic the α-helical region of p53 that binds to hDM2, thereby disrupting the interaction and restoring p53's tumor-suppressive function.[3][4]
Quantitative Data: Inhibition of the p53-hDM2 Interaction
| Compound ID | Oligoamide Structure/Type | IC50 (µM) | Reference |
| 1aec | Oligobenzamide | 1.0 | [4] |
| 1ace | Oligobenzamide | 1.6 | [5] |
| 1acd | Oligobenzamide | 2.4 | [5] |
| 1bca | Oligobenzamide | 4.7 | [5] |
| 1acc | Oligobenzamide | 5.1 | [5] |
| 1aaa | Oligobenzamide | 10.0 | [5] |
| 2ac | Oligobenzamide | 50.0 | [5] |
| 2aa | Oligobenzamide | >2700 | [5] |
DNA Minor Groove Binding
The unique crescent or helical shapes of heteroaromatic oligoamides allow them to bind with high affinity and sequence specificity to the minor groove of DNA.[2][6] This binding can interfere with the processes of transcription and replication, making these compounds promising candidates for antimicrobial and anticancer agents. The sequence specificity is often dictated by the arrangement of hydrogen bond donors and acceptors on the oligoamide, as well as its overall shape and charge.[6]
Quantitative Data: DNA Binding Affinity
| Compound ID | Oligoamide Type | DNA Target Sequence | Binding Affinity (Kd) | Reference |
| DB1880 | Arylimidamide | AT-rich | Strong Footprint @ 0.25 µM | [6] |
| DB1876 | Arylimidamide | AT-rich | Strong Footprint @ 0.5 µM | [6] |
| DB75 | Phenyl-furan-phenyl diamidine | AATT | ~5 x 10^6 M⁻¹ | [2] |
| DB293 | Phenyl-furan-benzimidazole-diamidine | ATGA | K1 = 2.8 x 10^6 M⁻¹, K2 = 7.3 x 10^7 M⁻¹ | [7] |
| PA 1 | f-ImPyIm Polyamide | 5'-ACGCGT-3' | 2.8 x 10^8 M⁻¹ (Keq) | [8] |
| PA 6 | f-ImPyIm Polyamide | 5'-ACGCGT-3' | 6.2 x 10^7 M⁻¹ (Keq) | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis (SPS) of Heteroaromatic Oligoamides
This protocol describes a general method for the synthesis of heteroaromatic oligoamides on a solid support using microwave irradiation to accelerate the coupling and deprotection steps.[1][9][10]
Materials:
-
Fmoc-protected heteroaromatic amino acid monomers
-
Wang resin or Rink amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Microwave peptide synthesizer
-
Reaction vessel
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin (e.g., Wang resin, 0.1 mmol scale) in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Irradiate in the microwave synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 x).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected heteroaromatic amino acid monomer (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated monomer solution to the resin.
-
Irradiate in the microwave synthesizer for 5-10 minutes at a controlled temperature (e.g., 90°C).[10]
-
Drain the solution and wash the resin thoroughly with DMF (5 x).
-
-
Iterative Cycles: Repeat steps 2 and 3 for each subsequent monomer to assemble the desired oligoamide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude oligoamide in cold diethyl ether.
-
Centrifuge and decant the ether to isolate the product.
-
-
Purification and Characterization:
-
Dissolve the crude product in a suitable solvent (e.g., DMF/water).
-
Purify the oligoamide by reverse-phase HPLC. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% TFA) over 30 minutes on a C18 column.[11]
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired product.
-
Protocol 2: Fluorescence Anisotropy Assay for PPI Inhibition
This protocol describes a competitive binding assay to determine the IC50 value of a heteroaromatic oligoamide inhibitor for a specific protein-protein interaction.[4]
Materials:
-
Fluorescently labeled protein partner 1 (e.g., p53 peptide)
-
Unlabeled protein partner 2 (e.g., hDM2)
-
Heteroaromatic oligoamide inhibitor
-
Assay buffer (e.g., 40 mM sodium-potassium phosphate buffer, pH 7.5)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a complex of the two protein partners: In a microplate well, mix the fluorescently labeled protein partner 1 and the unlabeled protein partner 2 at concentrations that result in a significant fluorescence anisotropy signal. Allow the mixture to equilibrate.
-
Add the inhibitor: Add increasing concentrations of the heteroaromatic oligoamide inhibitor to the wells containing the pre-formed protein complex.
-
Incubate: Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached.
-
Measure fluorescence anisotropy: Measure the fluorescence anisotropy of each well using a microplate reader.
-
Data Analysis:
-
Plot the fluorescence anisotropy values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the anisotropy signal.
-
Visualizations
Caption: Workflow for the microwave-assisted solid-phase synthesis of heteroaromatic oligoamides.
Caption: Mechanism of PPI inhibition by a heteroaromatic oligoamide.
Caption: Relationship between oligoamide structure and biological application.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. DNA Minor Groove Induced Dimerization of Heterocyclic Cations: Compound Structure, Binding Affinity and Specificity for a TTAA Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oligobenzamide proteomimetic inhibitors of the p53–hDM2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Dependent Binding of Arylimidamides to the DNA Minor Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity and Kinetic Modulation of Polyamide–DNA Interactions by N-Modification of the Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sas.rochester.edu [sas.rochester.edu]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Medicinal Chemistry Applications of Imidazole Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazole carboxylic acids represent a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas. Their unique structural and electronic properties allow for diverse interactions with biological targets, leading to potent and selective modulators of enzymes and receptors. This document provides detailed application notes and protocols for several key therapeutic applications of imidazole carboxylic acid derivatives, including their use as angiotensin II receptor antagonists, metallo-β-lactamase inhibitors, antiplatelet agents, and anti-HIV agents.
Angiotensin II Receptor Antagonists for Hypertension
Imidazole-5-carboxylic acid derivatives are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS).[1] By blocking the action of angiotensin II, these compounds effectively lower blood pressure, making them valuable therapeutics for the treatment of hypertension. A prominent example is Olmesartan Medoxomil, which features an imidazole-5-carboxylic acid core.
Signaling Pathway: The Renin-Angiotensin System (RAS)
The RAS is a hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, a G protein-coupled receptor (GPCR). This binding event activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to vasoconstriction and increased blood pressure. Imidazole-5-carboxylic acid-based antagonists competitively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting this signaling cascade.
References
Application Note: Analytical Techniques for Peptides Containing Fmoc-Amino-Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptides synthesized with non-canonical amino acids, such as Fmoc-amino-imidazole derivatives, are of growing interest in drug discovery and chemical biology. These derivatives can act as constrained histidine mimics, participate in unique binding interactions, or serve as handles for bio-conjugation. The successful application of these peptides hinges on their accurate synthesis, purification, and characterization. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the predominant method for their production.[1][2] Following synthesis and cleavage from the solid support, a crude mixture is obtained containing the target peptide along with various impurities like truncated or deletion sequences.[3] Therefore, robust analytical techniques are essential to isolate the desired product and verify its identity and purity. This document outlines the standard analytical workflow and detailed protocols for the purification and characterization of synthetic peptides incorporating Fmoc-amino-imidazole derivatives.
Overall Analytical Workflow
The comprehensive analysis of a synthetic peptide involves a multi-step process beginning with the crude product from synthesis and ending with a highly pure, well-characterized final product. The typical workflow involves an initial purity assessment, followed by preparative purification, and finally, rigorous characterization to confirm the mass and sequence.
Purification by Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying synthetic peptides.[3][4] The separation is based on the differential hydrophobic interaction of the peptide and its impurities with a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[4] A gradient of increasing organic solvent concentration is used to elute the components, with more hydrophobic species being retained longer on the column.[3]
Experimental Protocol: Preparative RP-HPLC
This protocol outlines a general method for purifying a crude peptide sample.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in Mobile Phase A (see below) or a minimal amount of a compatible solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Ensure the sample is fully dissolved. If solubility is an issue, sonication may be required.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
Instrument: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Column: Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm). The choice of column depends on the amount of peptide to be purified.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Acetonitrile (ACN) containing 0.1% TFA.[5]
-
Flow Rate: ~18-20 mL/min (for a 21.2 mm ID column).
-
Detection: UV absorbance at 214-220 nm, where the peptide bond absorbs.[3][4]
-
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A typical scouting gradient is 5% to 65% B over 40-60 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions (e.g., 2-5 mL per fraction) across the eluting peaks. The main peak corresponding to the full-length product is typically the largest.[5]
-
-
Post-Purification Processing:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the purified peptide as a white, fluffy powder.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is an essential tool for the quality control of synthetic peptides, used to confirm their identity and integrity.[6][7][8] It provides a precise measurement of the peptide's molecular weight, which can be compared to the theoretically calculated mass.
Key MS Techniques:
-
Electrospray Ionization (ESI-MS): Ideal for coupling with liquid chromatography (LC-MS). It generates multiply charged ions from the peptide solution, making it suitable for analyzing a wide range of peptide sizes.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): A high-throughput technique where the peptide is co-crystallized with a matrix and ionized by a laser pulse. It typically produces singly charged ions and is very sensitive.
The combination of HPLC with MS (LC-MS) is particularly powerful, providing purity (from the HPLC trace) and identity (from the MS data) in a single run.[5] For LC-MS analysis, formic acid (FA) is often preferred over TFA as the mobile phase modifier because TFA can cause ion suppression in the MS source.[5][9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Reconstitute the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN in 0.1% formic acid) to a stock concentration of 1 mg/mL.[10]
-
Dilute the stock solution to a working concentration of 1-10 µg/mL for injection.
-
-
LC-MS System and Conditions:
-
Instrument: An LC-MS system, such as a UHPLC coupled to a Q-Exactive or similar high-resolution mass spectrometer.
-
Column: Analytical C18 column (e.g., Agilent AdvanceBio Peptide Mapping, 2.7 µm, 2.1 x 150 mm).[9]
-
Mobile Phase A: 0.1% Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in ACN.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A focused gradient developed based on the results from the preparative run (e.g., 20-50% B over 15 minutes).
-
-
MS Data Acquisition:
-
Ionization Mode: Positive ESI.
-
Scan Range: Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected peptide mass and charge states (e.g., m/z 200–2000).[11]
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolution software is used to calculate the neutral molecular weight of the peptide.
-
Data Presentation
Quantitative data from the analytical procedures should be summarized in clear, structured tables for easy comparison and reporting.
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Peptide | 15.2 | 68.5 | 68.5% |
| Purified Peptide | 15.3 | 98.2 | >98% |
Table 2: Mass Spectrometry Identity Confirmation
| Sample ID | Calculated Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Purified Peptide | 1854.95 | 1854.93 | -10.8 |
Note: The values presented in these tables are hypothetical examples for illustrative purposes.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. agilent.com [agilent.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural or modified amino acids into peptide sequences is a critical strategy in modern drug discovery, enhancing properties such as stability, binding affinity, and therapeutic efficacy. 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid is a unique building block used to introduce a constrained, aromatic, and functionalized moiety into a peptide backbone. However, peptides containing this modified amino acid, particularly with the highly hydrophobic Fluorenylmethyloxycarbonyl (Fmoc) protecting group still attached, present significant challenges during purification.[1] The substantial hydrophobicity can lead to poor solubility, on-column aggregation, and strong retention, resulting in broad peaks and low recovery.[1][2][3]
This application note provides a detailed protocol for the efficient purification of these challenging peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology focuses on optimizing key parameters to achieve high purity and yield, suitable for demanding research and development applications.
Challenges in Purification
The primary challenge in purifying peptides containing the this compound residue stems from its pronounced hydrophobicity, largely contributed by the Fmoc group.[1] This can cause:
-
Poor Solubility: Difficulty dissolving the crude peptide in standard aqueous mobile phases.[2][3]
-
Strong Retention: The peptide may bind very tightly to traditional C18 columns, requiring high concentrations of organic solvent for elution.[1]
-
Peak Broadening: Aggregation and slow mass transfer kinetics can lead to wide, poorly resolved peaks.[1][4]
-
Co-elution of Impurities: Hydrophobic synthesis-related impurities, such as deletion or truncated sequences, often have similar retention profiles, making separation difficult.[5]
To overcome these issues, careful optimization of the column chemistry, mobile phase composition, and gradient profile is essential.[1]
Experimental Protocols
Materials and Reagents
-
Crude Lyophilized Peptide containing this compound
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (for initial dissolution if necessary)[4]
-
Preparative RP-HPLC System with a UV detector
-
Preparative C4, C8, or Diphenyl HPLC column (e.g., 21.2 x 250 mm, 10 µm, 300 Å pore size)
-
Analytical RP-HPLC System
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
0.45 µm Syringe Filters
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1.0 mL of TFA to 1 L of water.[8]
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 1 L of acetonitrile.[8]
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.
Sample Preparation
-
Solubility Testing: Due to the high hydrophobicity, test the solubility of a small amount of crude peptide in various solvents.[2] Start with Mobile Phase A. If insoluble, try minimal amounts of DMSO, DMF, or acetonitrile to dissolve the peptide first, then dilute with Mobile Phase A.[4][9]
-
Preparative Sample: Dissolve the crude peptide at a concentration of 5-10 mg/mL. Use the solvent system identified in the solubility test. The goal is to use the weakest solvent possible that still fully dissolves the peptide.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]
Analytical Method Development
Before proceeding with preparative purification, develop an analytical method to determine the retention time of the target peptide and assess the impurity profile.
-
System: Analytical HPLC with a C18 column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 214 nm (peptide backbone) and 280 nm (aromatic residues).[4]
-
Scouting Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Optimization: Based on the scouting run, optimize the gradient to improve resolution around the target peptide's elution time. A shallower gradient (e.g., 0.5-1% change in B per minute) is crucial for separating closely eluting impurities.[10][11]
Preparative HPLC Purification Protocol
-
Column Selection: For highly hydrophobic peptides, a C4 or C8 column is often preferred over a C18 column to reduce retention and improve peak shape.[1] A wide-pore (300 Å) column is recommended for peptides.
-
Column Equilibration: Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.
-
Injection: Inject the filtered peptide sample onto the column.
-
Gradient Elution: Apply a linear gradient based on the optimized analytical method. A typical starting point would be a shallow gradient that begins ~5-10% below the elution concentration of the target peptide.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) corresponding to the eluting peaks, paying close attention to the main target peak.
-
Fraction Analysis: Analyze the purity of each collected fraction using the optimized analytical RP-HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.[8]
Data Presentation
The following tables summarize typical results from a purification run.
Table 1: HPLC Method Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å | C8, 21.2 x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 30-60% B over 30 min | 35-55% B over 40 min |
| Detection | 214 nm, 280 nm | 214 nm |
| Column Temp. | 40°C | 40°C |
Elevating the column temperature can improve peak shape and solubility for hydrophobic peptides.[4][12]
Table 2: Purification Summary
| Sample | Purity (by HPLC) | Retention Time (min) | Yield (mg) | Recovery (%) |
| Crude Peptide | ~45% | 18.5 min | 100 mg | N/A |
| Pooled Fractions | >98.5% | 18.6 min | 35 mg | 35% |
Visualizations
Workflow for Peptide Purification
The following diagram illustrates the logical workflow from crude peptide to the final purified product.
Caption: Workflow for the HPLC purification of hydrophobic peptides.
Role of Mobile Phase Components
This diagram explains the critical roles of the components in the reversed-phase mobile phase.
Caption: Functions of mobile phase components in peptide RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. downstreamcolumn.com [downstreamcolumn.com]
- 6. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 7. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. waters.com [waters.com]
Application Notes & Protocols for Mass Spectrometry Analysis of Imidazole-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imidazole-containing peptides, such as those containing the amino acid histidine, play crucial roles in a variety of biological processes. Notable examples include carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine), which are abundant in muscle and brain tissues and possess antioxidant and pH-buffering capabilities. The analysis of these peptides by mass spectrometry (MS) is essential for understanding their physiological functions, identifying biomarkers, and in drug development. However, the unique properties of the imidazole group present distinct challenges and opportunities in MS-based analysis.
The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. In the gas phase of mass spectrometry, its relatively high basicity influences peptide fragmentation, often leading to enhanced cleavage at the C-terminal side of the histidine residue.[1][2] This characteristic fragmentation can be leveraged for confident identification and quantification.
These application notes provide detailed protocols for the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation of imidazole-containing peptides.
I. Quantitative Analysis of Carnosine and Anserine in Biological Matrices
This section details a robust UHPLC-MS/MS method for the simultaneous quantification of carnosine and anserine in complex biological samples like meat and bone meal (MBM).[3][4]
Experimental Protocols
1. Sample Preparation:
A critical step in the analysis of imidazole-containing peptides is the efficient extraction and cleanup of the sample to remove interfering matrix components.
-
Homogenization:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% trichloroacetic acid (TCA) in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
For Porcine MBM: Use an Oasis HLB SPE cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the homogenization step.
-
Wash with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
-
For Bovine, Ovine, and Poultry MBM: Use a C18 SPE cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant.
-
Wash with 3 mL of water.
-
Elute with 3 mL of methanol.
-
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.
-
2. UHPLC-MS/MS Method:
-
Instrumentation: An ultra-high performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: ACQUITY UHPLC BEH AMIDE column (2.1 mm × 100 mm, 1.7 µm).[4]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient:
-
0-2 min: 85% A
-
2-10 min: 85-50% A
-
10-12 min: 50% A
-
12-13 min: 50-85% A
-
13-18 min: 85% A
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Carnosine | 227.1 | 110.1 | 30 | 15 |
| Anserine | 241.1 | 110.1 | 30 | 18 |
Data Presentation
The following table summarizes the quantitative performance of the described method for carnosine and anserine in different MBM samples.[3][4]
| Matrix | Analyte | LOD (ng/g) | LOQ (ng/g) | Recovery (%) (Spiked at 5 µg/g) | Inter-day RSD (%) |
| Bovine MBM | Carnosine | 1.25 | 2.51 | 85.3 ± 4.2 | < 10 |
| Anserine | 0.83 | 1.67 | 91.2 ± 3.8 | < 9 | |
| Ovine MBM | Carnosine | 2.14 | 4.28 | 79.8 ± 5.1 | < 12 |
| Anserine | 1.56 | 3.12 | 88.5 ± 4.5 | < 11 | |
| Porcine MBM | Carnosine | 0.41 | 0.83 | 92.1 ± 3.5 | < 8 |
| Anserine | 3.07 | 5.71 | 60.1 ± 6.3 | < 13 | |
| Poultry MBM | Carnosine | 1.89 | 3.78 | 98.9 ± 2.9 | < 7 |
| Anserine | 2.54 | 5.08 | 95.4 ± 3.1 | < 8 |
Experimental Workflow Diagram
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-Amino-Imidazole Amino Acids
Welcome to the technical support center for troubleshooting challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-amino-imidazole amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome low coupling efficiency and related side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency when using Fmoc-amino-imidazole amino acids?
Low coupling efficiency with Fmoc-amino-imidazole amino acids can stem from several factors, primarily:
-
Steric Hindrance: The bulky imidazole side chain, in conjunction with the Fmoc protecting group, can physically obstruct the activated carboxyl group from efficiently approaching the N-terminus of the growing peptide chain on the solid support.[1][2][3][4]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by these amino acids.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine less accessible for the incoming amino acid.[1][2]
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction from occurring.
Q2: What are the major side reactions associated with the coupling of Fmoc-amino-imidazole amino acids?
The imidazole side chain introduces specific risks for side reactions:
-
Racemization/Epimerization: The imidazole moiety in the histidine side chain, and likely in other amino-imidazole amino acids, can catalyze the epimerization of the activated amino acid.[5][6] This leads to the incorporation of the D-isomer, which can significantly impact the biological activity of the final peptide.
-
Side-Chain Acylation: The unprotected imidazole nitrogen can react with the activated amino acid, leading to the formation of acylimidazole intermediates. While this can be reversible, it can temporarily reduce the amount of activated amino acid available for the desired peptide bond formation.[5]
Q3: How can I monitor the progress and efficiency of the coupling reaction?
The most common method for monitoring coupling efficiency in real-time is the Kaiser test (or ninhydrin test).
-
Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Kaiser Test (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.
It is crucial to perform thorough washing of the resin before conducting the Kaiser test to remove any residual reagents that might interfere with the results.
Troubleshooting Guide
If you are experiencing low coupling efficiency, as indicated by a positive Kaiser test or low yield of the final peptide, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation: Coupling Reagent Comparison
For sterically hindered amino acids like Fmoc-amino-imidazoles, the choice of coupling reagent is critical. More potent reagents are highly recommended.
| Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, COMU | Very High to High | Highly effective for hindered couplings.[3][7] HATU and HCTU often show faster kinetics and lower racemization.[8] COMU offers a better safety profile.[7] Guanidinylation of the N-terminus is a possible side reaction if used in large excess. |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for sterically demanding couplings.[3] Byproducts can sometimes be challenging to remove. Does not cause guanidinylation side reactions.[7] |
| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | Moderate | Cost-effective but often requires longer reaction times or double coupling for hindered amino acids.[1] Additives are crucial to suppress racemization.[7] Oxyma is a safer alternative to HOBt. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed to maximize the coupling efficiency for sterically hindered amino acids.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-amino-imidazole amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3 times).
Protocol 2: Double Coupling Procedure
This procedure is recommended if the Kaiser test is positive after the initial coupling.
-
First Coupling: Perform the initial coupling as described in Protocol 1 (steps 3-7).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-amino-imidazole amino acid as described in Protocol 1 (steps 3-4) and add it to the resin.
-
Reaction: Agitate the reaction mixture for an additional 1-2 hours.
-
Monitoring and Washing: Repeat the monitoring and washing steps as described in Protocol 1 (steps 7-8).
Visualization of Key Processes
Imidazole-Catalyzed Racemization
The imidazole side chain can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.
Caption: Mechanism of imidazole-catalyzed racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. peptide.com [peptide.com]
- 6. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Imidazole Amino Acids
Welcome to the technical support center for optimizing coupling conditions for sterically hindered amino acids, with a special focus on imidazole-containing residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with sterically hindered imidazole amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids, including those with imidazole side chains, are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of the amino acid side chain, such as in histidine and its derivatives, can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1][2] N-methylation of the backbone amide also significantly increases steric bulk.[2][3]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1][4]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by blocking reactive sites.[1][4][5]
-
Inappropriate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric barrier presented by these challenging amino acids.[1][4][6]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and duration are critical and often require optimization for difficult couplings.[1][6]
Q2: Which coupling reagents are most effective for sterically hindered imidazole amino acids?
For sterically hindered amino acids, more powerful coupling reagents are generally required. Onium-salt-based reagents are the preferred choice.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[1][3] HATU is often considered superior for many difficult couplings.[1][7] COMU is a newer generation reagent with high efficiency and a better safety profile as it is not based on the potentially explosive HOBt or HOAt.[3][8][9]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[3] PyAOP is noted to be especially effective for coupling N-methylated amino acids.[4][7]
-
Acyl Fluorides: For extremely hindered couplings where other reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6][8]
Q3: How can I minimize racemization during the coupling of hindered amino acids?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern.[1][3] Here are some strategies to minimize it:
-
Choice of Reagent and Additive: Use coupling reagents known for low racemization, such as phosphonium salts (PyBOP, PyAOP).[3] Employ additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Reagents that incorporate these additives, like HATU and COMU, are excellent choices.[3][8]
-
Base Selection: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[1] In some cases, for Fmoc/tBu-based solid-phase synthesis, DIPEA and NMM are commonly used, but for reactions with a high risk of racemization, the weaker base sym.-collidine is recommended.[8]
-
Control Reaction Temperature: If heating is necessary to drive the reaction to completion, optimize for the shortest time required to minimize the risk of racemization.[1]
-
Limit Pre-activation Time: Reduce the time the amino acid remains in its highly reactive activated state before the addition of the amine component.[3]
Q4: What is the role of solvents and temperature in these challenging couplings?
Solvents and temperature play a crucial role in the success of coupling reactions with sterically hindered amino acids.
-
Solvents: The solvent must effectively solvate the peptide-resin complex to prevent aggregation.[6] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[6] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[6]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy of sterically demanding couplings. However, this must be done cautiously as it can also increase the risk of side reactions like racemization.[1] Microwave-assisted peptide synthesis (MAPS) is a highly effective method that uses microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | Inappropriate coupling reagent. | Switch to a more potent onium-salt-based reagent like HATU, HCTU, or COMU.[1][3] For extremely hindered systems, consider acyl fluoride formation.[6] |
| Insufficient reaction time. | Increase the coupling time, for example, from 1-2 hours to overnight.[6] | |
| Suboptimal solvent. | Use a solvent with better solvating properties like NMP or a solvent mixture (e.g., DCM/DMF/NMP).[6] | |
| Peptide aggregation on the resin. | Swell the resin properly and use solvents that minimize aggregation.[1][6] | |
| Incomplete Reaction (Positive Ninhydrin Test) | Steric hindrance preventing full conversion. | Perform a double coupling, where the coupling step is repeated with fresh reagents.[6] |
| Low reactivity of the activated amino acid. | Ensure the coupling reagent is fresh and the pre-activation step is performed correctly. | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Optimize coupling conditions at each step, especially for hindered residues. Consider using a more potent coupling reagent or double coupling for difficult steps.[4] |
| Significant Racemization | Use of a strong base. | Switch to a weaker base such as NMM or collidine.[1] |
| Prolonged reaction at elevated temperatures. | Minimize heating time or explore microwave-assisted synthesis for controlled, rapid heating.[1][6] | |
| Inappropriate coupling reagent/additive. | Use a phosphonium-based reagent or a uronium salt with a racemization-suppressing additive like HOAt or Oxyma Pure.[1][3] |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Low | High | Generally not recommended for hindered couplings.[1][4] |
| HBTU | Aminium Salt | High | Low-Moderate | Widely used and effective, but can cause guanidinylation of the N-terminus if used in excess.[3] |
| HATU | Aminium Salt | Very High | Very Low | Often the reagent of choice for difficult couplings due to high reactivity and low racemization.[1][3] |
| HCTU | Aminium Salt | High | Low | A good alternative to HBTU, often with faster reaction times.[3] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency, good solubility, and safer handling profile (Oxyma-based).[3][8][9] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency with no guanidinylation side reaction. Byproducts can be difficult to remove.[3] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective, particularly for N-methylated amino acids.[4] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a general guideline for a double coupling strategy when a single coupling is insufficient.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (8 equivalents) to the amino acid solution and mix briefly.
-
Add the activated amino acid solution to the deprotected resin and agitate for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling: Repeat the steps in "First Coupling" with a fresh solution of the activated amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove any excess reagents.
-
Confirmation: Perform a ninhydrin test to confirm the completion of the coupling.[1] A negative result (no color change) indicates a successful coupling.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for cases where standard onium salt reagents are ineffective.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered amino acid (1 equivalent) in an anhydrous solvent such as DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times may be significantly longer, so monitoring for completeness is crucial.
-
Visualizations
Caption: Workflow for coupling a sterically hindered amino acid.
Caption: Troubleshooting logic for low coupling yields.
References
Technical Support Center: Preventing Racemization of Histidine Derivatives
This guide provides researchers, scientists, and drug development professionals with in-depth answers and troubleshooting strategies to mitigate the racemization of histidine derivatives during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the histidine residue particularly prone to racemization during peptide synthesis?
A1: Histidine's high susceptibility to racemization is due to its imidazole side chain. The π-nitrogen atom in the imidazole ring can act as an internal base.[1] During the activation of the histidine's carboxyl group for coupling, this nitrogen can abstract the acidic alpha-proton. This process leads to the formation of an achiral enolate or a planar carbanion intermediate. Subsequent, non-stereoselective reprotonation of this intermediate results in a mixture of both L- and D-histidine isomers, compromising the stereochemical purity of the final peptide.[2][3]
Q2: What are the main factors that influence the extent of histidine racemization?
A2: Several factors critically impact the degree of racemization:
-
Side-Chain Protection: The choice of protecting group for the imidazole ring is paramount. An unprotected imidazole nitrogen significantly facilitates racemization.[1][4]
-
Coupling Reagent: The method of carboxyl group activation is crucial. Carbodiimide reagents can lead to higher racemization if used without additives, while phosphonium and uronium/aminium reagents show varying levels of suppression.[1][5]
-
Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly reduce racemization by forming less reactive, more stable active esters.[1][6]
-
Reaction Conditions: Parameters such as temperature, the choice of base, and the duration of the amino acid pre-activation step can dramatically affect the rate of racemization.[7][8][9]
Q3: Which side-chain protecting groups are most effective at preventing histidine racemization?
A3: Protecting the imidazole nitrogen is the most effective strategy. The choice of protecting group significantly impacts the stereochemical outcome. Key options include:
-
Trityl (Trt): Commonly used, but offers only minor suppression of racemization as it protects the τ-nitrogen (N-tau), leaving the catalytic π-nitrogen (N-pi) exposed.[10]
-
tert-Butoxycarbonyl (Boc): Offers significantly better suppression than Trt. The urethane group's electron-withdrawing nature reduces the basicity of the π-electrons, making the alpha-proton abstraction less favorable.[3][10]
-
Benzyloxymethyl (Bom) and Methoxybenzyloxymethyl (MBom): These groups protect the catalytic π-nitrogen, offering excellent prevention of racemization.[11][12][13] However, their cleavage can sometimes lead to side reactions.[13]
Troubleshooting Guide
Q4: I am observing significant D-histidine impurity in my peptide. How can I troubleshoot this?
A4: To address high levels of histidine racemization, consider the following steps, starting with the most impactful changes:
-
Review Your Histidine Derivative: If you are using Fmoc-His(Trt)-OH, which is known to be prone to racemization, switch to a derivative that offers better protection, such as Fmoc-His(Boc)-OH or Fmoc-His(Mbom)-OH .[10][11]
-
Optimize Coupling Reagents and Additives:
-
If using a carbodiimide like DIC, ensure you are also using an additive such as Oxyma or HOBt. The combination of DIC/Oxyma is a mild and effective choice.[14]
-
For uronium/aminium reagents (HBTU, HATU), which can promote racemization with basic activation, consider switching to a phosphonium-based reagent like DEPBT , which shows remarkable resistance to racemization, especially for Fmoc-His(Trt)-OH.[5][12]
-
-
Control Reaction Conditions:
-
Temperature: Avoid elevated temperatures during the histidine coupling step. If using microwave synthesis, reducing the coupling temperature from 80°C to 50°C can significantly limit racemization.[7][9] For critical syntheses, perform the histidine coupling at room temperature.
-
Base: Use a weaker or more sterically hindered base. For example, switching from DIPEA to the less basic N-methylmorpholine (NMM) or the hindered base 2,4,6-collidine can reduce racemization.[11]
-
Pre-activation Time: Minimize the pre-activation time of the histidine derivative before adding it to the resin. Prolonged activation increases the window for racemization to occur.[2][8] An in situ activation strategy, where the coupling reagent is added directly to the mixture of the amino acid and the resin, is often preferable.[8]
-
Data Presentation
The following tables summarize quantitative data on histidine racemization under various experimental conditions.
Table 1: Comparison of Histidine Protecting Groups on Racemization
| Histidine Derivative | Coupling Conditions | % D-His Isomer (Racemization) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH | 50°C, 10 min (Microwave) | 6.8% | [10] |
| Fmoc-His(Boc)-OH | 50°C, 10 min (Microwave) | 0.18% | [10] |
| Fmoc-His(Trt)-OH | 90°C, 2 min (Microwave) | >16% | [10] |
| Fmoc-His(Boc)-OH | 90°C, 2 min (Microwave) | 0.81% |[10] |
Table 2: Effect of Coupling Reagents and Conditions on Fmoc-His(Trt)-OH Racemization
| Coupling Reagent / Additive | Base | Temperature | % D-His Isomer (Racemization) | Reference |
|---|---|---|---|---|
| DIC / Oxyma | - | Room Temp | 1.8% | [14] |
| HATU | NMM | Room Temp | >10% | [14] |
| DEPBT | DIPEA | Room Temp | 0.4% | [12] |
| TBTU | DIPEA | Room Temp | 2.1% | [12] |
| DIC / HOBt | DIPEA | Room Temp | 4.8% |[12] |
Visual Guides and Protocols
Mechanism of Histidine Racemization
Caption: Intramolecular base catalysis by the imidazole ring leads to an achiral intermediate.
Workflow for Selecting a Low-Racemization Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. mesalabs.com [mesalabs.com]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Protected Imidazole Amino Acids in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered when using Fmoc-protected imidazole amino acids, primarily Histidine (His), in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-protected histidine during SPPS?
The most significant and common side reaction is racemization of the α-carbon. This occurs because the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, and subsequent reprotonation can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.
Other potential, though less frequently discussed, side reactions include:
-
N-alkylation of the imidazole ring.
-
Piperidine adduct formation where piperidine, used for Fmoc deprotection, reacts with the dibenzofulvene (DBF) byproduct. While this is a general issue in Fmoc-SPPS, certain conditions can exacerbate it.
Q2: Which side-chain protecting group is best for minimizing racemization of Fmoc-His-OH?
The choice of the side-chain protecting group on the imidazole ring is critical for minimizing racemization. While the trityl (Trt) group is widely used, derivatives with protecting groups on the π-nitrogen of the imidazole ring, such as tert-butyloxycarbonyl (Boc) or methoxybenzyloxymethyl (MBom), are more effective at suppressing this side reaction. The electron-withdrawing nature of the Boc group, for instance, reduces the basicity of the imidazole ring, thereby hindering the abstraction of the α-proton.
Q3: How do coupling conditions affect racemization of Fmoc-His(Trt)-OH?
Coupling conditions play a major role in the extent of racemization. Key factors include:
-
Coupling Reagents: Base-mediated couplings can increase the risk of racemization. Using carbodiimide activation, such as with diisopropylcarbodiimide (DIC) and an additive like Oxyma, can help maintain stereochemistry.
-
Pre-activation Time: Longer pre-activation times of the amino acid before addition to the resin can significantly increase racemization.
-
Temperature: Elevated temperatures, especially in microwave-assisted SPPS, can accelerate racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-isomer (racemization) of Histidine detected in the final peptide. | Use of Fmoc-His(Trt)-OH with base-mediated coupling reagents (e.g., HCTU/DIPEA). | Switch to a π-nitrogen protected derivative like Fmoc-His(Boc)-OH. Alternatively, use acidic coupling conditions such as DIC/Oxyma. |
| Prolonged pre-activation of the Fmoc-His derivative. | Minimize or eliminate pre-activation time. Add the coupling reagents directly to the resin-bound peptide followed by the Fmoc-His-OH derivative. | |
| High coupling temperatures in microwave SPPS. | Lower the coupling temperature. For Fmoc-His(Trt)-OH, consider coupling at a lower temperature (e.g., 50°C) or even at room temperature. | |
| Formation of unexpected byproducts related to the imidazole side chain. | Potential N-alkylation of the imidazole ring. | Ensure complete removal of any alkylating agents from previous steps. If the issue persists, consider using a more robust imidazole protecting group. |
| Low yield after Fmoc deprotection steps. | Incomplete Fmoc removal or formation of piperidine adducts that interfere with subsequent steps. | Ensure fresh 20% piperidine in DMF is used for deprotection. Increase washing steps after deprotection to thoroughly remove the dibenzofulvene-piperidine adduct. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different protecting groups and conditions on histidine racemization.
Table 1: Comparison of D-Isomer Formation with Different Histidine Derivatives
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 | |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 | |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 | |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 |
Table 2: Impact of Pre-activation Time on Racemization of Fmoc-His(Trt)-OH
| Pre-activation Time | Racemization (%) | Reference |
| 0 min | 1.0 | |
| 5 min | 7.8 |
Experimental Protocols
Protocol 1: Standard Manual Coupling of Fmoc-His(Boc)-OH to Minimize Racemization
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a
-
Technical Support Center: Synthesis of Peptides Containing Imidazole Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of peptides containing imidazole-containing residues, such as histidine.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the synthesis of peptides with imidazole-containing residues.
Issue 1: Low Yield of the Target Peptide
Q: My peptide synthesis resulted in a significantly lower yield than expected. How can I troubleshoot this?
A: Low peptide yield when incorporating imidazole-containing residues can stem from several factors. A systematic approach is crucial to identify the root cause.
Initial Diagnosis:
-
Confirm Synthesis Success: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the crude product by mass spectrometry (MS).[1] The presence of the target peptide mass confirms that the synthesis was at least partially successful.
-
Quantify Peptide Loading: Determine the final peptide loading on the resin. This can be achieved by cleaving the peptide from a known mass of dried resin and quantifying the amount of peptide via UV-Vis spectrophotometry or amino acid analysis.
Potential Causes and Solutions:
| Potential Cause | How to Investigate | Solutions |
| Incomplete Fmoc Deprotection | Monitor deprotection reactions using a UV-Vis spectrophotometer to quantify the release of the Fmoc-dibenzofulvene adduct. | - Extend the deprotection reaction time. - For difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, but be cautious as DBU can catalyze aspartimide formation.[2] |
| Inefficient Amino Acid Coupling | Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for free primary amines after each coupling step.[1] A positive result (blue beads) indicates incomplete coupling. | - Extend the coupling reaction time. - Double couple the amino acid. - Use a more efficient coupling reagent, especially for sterically hindered amino acids. |
| Peptide Aggregation | The peptide-resin may fail to swell properly. Hydrophobic sequences are more prone to aggregation.[3] | - Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[3][4] - Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[3] - Utilize microwave-assisted synthesis to reduce aggregation.[5] |
Issue 2: Presence of Impurities and Side Products
Q: My crude peptide analysis shows multiple unexpected peaks. What are the common side reactions with imidazole-containing residues and how can I minimize them?
A: The imidazole side chain of histidine is nucleophilic and can lead to several side reactions.[6][7]
Common Side Reactions and Mitigation Strategies:
-
Racemization: Histidine is highly prone to racemization, leading to the incorporation of the D-enantiomer.[7][8] The free N-π in the imidazole ring can catalyze the epimerization of the activated amino acid.[9]
-
Side-Chain Acylation: The unprotected imidazole ring can react with activated amino acids, leading to acylation of the side chain.[2]
-
Solution: Use of a side-chain protecting group is essential to prevent this.
-
-
Aspartimide Formation: This is prevalent in sequences containing Asp-His, Asp-Gly, Asp-Ala, or Asp-Ser.[3][10]
-
Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[3]
-
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two residues.[3]
-
Solution: When using an Fmoc/tBu strategy, synthesizing on 2-chlorotrityl chloride resin is preferred as its steric bulk inhibits diketopiperazine formation.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is histidine a "problematic" amino acid in peptide synthesis?
A: Histidine presents unique challenges due to its imidazole side chain, which is both basic and nucleophilic.[7][11] This can lead to several issues:
-
High propensity for racemization: The imidazole ring can act as an intramolecular base, catalyzing the loss of stereochemical integrity at the α-carbon.[7][12][13]
-
Susceptibility to side-chain acylation: The nucleophilic nitrogen in the imidazole ring can react with activated carboxyl groups, leading to unwanted side products.[7][14]
Q2: Which protecting group should I use for the histidine side chain?
A: The choice of protecting group is critical and depends on the synthesis strategy (Fmoc or Boc) and the specific peptide sequence.[7]
| Protecting Group | Synthesis Strategy | Advantages | Disadvantages |
| Trityl (Trt) | Fmoc-SPPS | Widely used and cost-effective.[7] Stable under Fmoc deprotection conditions.[6] | Prone to significant racemization, especially with longer coupling times or at elevated temperatures.[8] |
| tert-Butoxycarbonyl (Boc) | Fmoc-SPPS & Boc-SPPS | Superior at maintaining stereochemical integrity and minimizing racemization.[7][8] | Higher cost compared to Trt. |
| 2,4-Dinitrophenyl (Dnp) | Boc-SPPS | Provides robust and orthogonal protection.[7] | Requires specific deprotection conditions using thiophenol.[7] |
| Benzyloxymethyl (Bom) | Boc-SPPS | Effective in reducing racemization.[9] | |
| Methoxybenzyl (MBom) | Fmoc-SPPS | Greatly reduces racemization by protecting the pi imidazole nitrogen.[3] |
Q3: How can I confirm the stereochemical purity of my histidine-containing peptide?
A: The extent of histidine racemization can be determined by analyzing the crude peptide using liquid chromatography-mass spectrometry (LC-MS).[8] This technique can separate and quantify the peptide epimers (peptides containing the L- and D-histidine isomers).
Q4: What are the best practices for coupling histidine residues?
A: To minimize side reactions during histidine coupling:
-
Use a side-chain protected histidine derivative. [6]
-
Optimize coupling time: Avoid prolonged coupling times, which can increase the risk of racemization, especially when using Fmoc-His(Trt)-OH.[7]
-
Consider the coupling reagent: The choice of coupling reagent can influence the extent of racemization.[13]
-
Microwave irradiation: Microwave-assisted synthesis can be performed with low levels of histidine racemization.[15]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines a general procedure for manual or automated Fmoc SPPS.
-
Resin Swelling: Swell the resin in a suitable solvent like Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating the resin with a solution of 20% piperidine in DMF for 5-20 minutes.[8]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including the histidine derivative) with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.[8]
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[8]
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[8]
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[1]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Mechanism of histidine racemization during peptide synthesis.
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting workflow for low peptide yield in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peptide Aggregation with Hydrophobic Imidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management of peptide aggregation using hydrophobic imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide aggregating in solution?
A1: Peptides with a high content of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine) have a natural tendency to aggregate in aqueous solutions. This process is primarily driven by the hydrophobic effect, where the nonpolar side chains of the amino acids try to minimize their contact with water by associating with each other.[1] This self-association can lead to the formation of various aggregate species, from small soluble oligomers to large, insoluble fibrils.[1][2]
Q2: How can hydrophobic imidazole derivatives help manage peptide aggregation?
A2: Hydrophobic imidazole derivatives are being investigated as potential inhibitors of peptide aggregation. The proposed mechanism involves the imidazole ring and its hydrophobic substituents interacting with the peptide. The hydrophobic portions of the derivative can interact with the hydrophobic residues of the peptide, while the imidazole ring can form hydrogen bonds or other non-covalent interactions.[3][4] These interactions can disrupt the peptide-peptide interactions necessary for aggregation, thereby stabilizing the peptide in its monomeric or a non-toxic oligomeric state.
Q3: What are the common signs that my peptide is aggregating?
A3: Peptide aggregation can be observed in several ways:
-
Visual Observation: The most obvious sign is the appearance of turbidity, precipitation, or gel formation in your peptide solution.
-
Spectroscopic Changes: An increase in light scattering can be detected by UV-Vis spectroscopy.
-
Fluorescence Assays: Using dyes like Thioflavin T (ThT), which fluoresce upon binding to amyloid-like fibril structures, is a common method to monitor aggregation kinetics.[2][5][6]
-
Chromatography: Size-exclusion chromatography (SEC) can show the appearance of higher molecular weight species.
Q4: How do I prepare my hydrophobic imidazole derivative for an aggregation assay?
A4: Due to their hydrophobic nature, these derivatives often have poor solubility in aqueous buffers. The recommended approach is to first dissolve the compound in a small amount of a polar organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[7] This stock solution can then be diluted into the aqueous assay buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting the peptide's aggregation properties or the assay itself.[7]
Troubleshooting Guides
Issue 1: My hydrophobic imidazole derivative is not dissolving, even in DMSO.
-
Potential Cause: The compound may be highly crystalline or have very low solubility.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Use a sonicator bath for short periods to break up any particulate matter.
-
Alternative Solvents: If DMSO fails, other polar aprotic solvents like N,N-dimethylformamide (DMF) can be tested. Always check for solvent compatibility with your peptide and assay.
-
Issue 2: I am observing inconsistent or high background fluorescence in my Thioflavin T (ThT) assay.
-
Potential Cause 1: The imidazole derivative itself might be fluorescent or interfering with the ThT dye.[8][9][10]
-
Troubleshooting Step: Run a control experiment with the imidazole derivative and ThT in the absence of the peptide to check for any intrinsic fluorescence or quenching effects.
-
-
Potential Cause 2: The hydrophobic imidazole derivative might be forming micelles or aggregates at the concentrations used, which could non-specifically bind ThT.[8]
-
Troubleshooting Step: Determine the critical micelle concentration (CMC) of your derivative if possible. Visually inspect the solution for any signs of precipitation of the inhibitor itself.
-
-
Potential Cause 3: The peptide is aggregating too quickly, before proper mixing with the inhibitor.
-
Troubleshooting Step: Ensure that the peptide solution is freshly prepared and monomeric before starting the assay. Add the inhibitor to the buffer before introducing the peptide.
-
Issue 3: My imidazole derivative does not show any inhibitory effect on peptide aggregation.
-
Potential Cause 1: The concentration of the inhibitor is too low.
-
Potential Cause 2: The inhibitor is not stable under the assay conditions (e.g., pH, temperature).
-
Troubleshooting Step: Assess the stability of your compound under the experimental conditions using techniques like HPLC or LC-MS.
-
-
Potential Cause 3: The mechanism of inhibition is not effective for the specific peptide sequence.
-
Troubleshooting Step: Consider the specific amino acid sequence of your peptide. The hydrophobic and electrostatic interactions required for the inhibitor to be effective may not be present.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of various small molecules on the aggregation of Amyloid-β (Aβ) peptides, a widely studied model for hydrophobic peptide aggregation. While specific data for a broad range of hydrophobic imidazole derivatives is still emerging, this table provides a reference for the expected potency of small molecule inhibitors.
| Compound Class | Example Compound | Peptide Target | Assay | IC50 (µM) | Reference |
| Aminopyrazole Derivative | Compound 7 | Aβ42 | ThT | 7.5 | [5] |
| Aminopyrazole Derivative | Compound 5 | Aβ42 | ThT | 8.6 | [5] |
| Triazine Derivative | Compound 3B7 | Aβ42 | ThT | ~25-50 | [11] |
| Triazine Derivative | Compound 3G7 | Aβ42 | ThT | ~25-50 | [11] |
| Dihydroxyphenyl Derivative | Compound 1 | Aβ42 | ThT | 3.99 | [6] |
| Small Molecule | D737 | Aβ42 | ThT | ~10 | [12] |
Experimental Protocols
Protocol 1: Preparation of Amyloid-β (Aβ) 1-42 for Aggregation Assays
This protocol describes the preparation of monomeric Aβ1-42, which is essential for reproducible aggregation studies.
-
Dissolution of Lyophilized Peptide: Dissolve the lyophilized Aβ1-42 peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Incubation: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is fully monomerized and existing aggregates are broken down.
-
Aliquoting and Evaporation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator. This will leave a thin film of the peptide.
-
Storage: Store the dried peptide aliquots at -80°C until use.
-
Reconstitution: Immediately before use, reconstitute the dried peptide film in a small volume of DMSO to a concentration of 5 mM. Then, dilute this stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10-20 µM).
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation Inhibition
This protocol outlines the procedure for a high-throughput ThT assay in a 96-well plate format to screen for inhibitors of peptide aggregation.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water and filter it through a 0.22 µm syringe filter. Store in the dark at 4°C.
-
Assay Buffer: Prepare the desired buffer (e.g., PBS, pH 7.4).
-
Peptide Solution: Prepare the monomeric peptide solution as described in Protocol 1.
-
Inhibitor Solutions: Prepare a series of dilutions of the hydrophobic imidazole derivative from a DMSO stock solution.
-
-
Assay Setup (in a 96-well black, clear-bottom plate):
-
To each well, add:
-
Assay buffer.
-
ThT solution to a final concentration of 10-20 µM.
-
The desired concentration of the imidazole derivative inhibitor (or DMSO for the control).
-
Initiate the aggregation by adding the peptide solution to a final concentration of 10-20 µM.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The inhibitory effect can be quantified by comparing the lag time, maximum fluorescence intensity, or the rate of aggregation in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and, if applicable, the IC50 value by fitting the data from a dose-response experiment to a suitable model.[5]
-
Visualizations
Caption: Experimental workflow for screening hydrophobic imidazole derivatives.
Caption: Proposed mechanism of peptide aggregation inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies | MDPI [mdpi.com]
- 4. The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Coupling Reagents for Difficult Imidazole Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult imidazole couplings. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Q1: My copper-catalyzed N-arylation of a sterically hindered imidazole is giving low to no yield. What are the likely causes and how can I troubleshoot it?
A1: Low conversion in copper-catalyzed imidazole N-arylations, particularly with sterically demanding substrates, is a common challenge. The issue often stems from catalyst inhibition, inefficient ligand performance, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. For hindered substrates, standard ligands like 1,10-phenanthroline may be insufficient. Consider using more specialized ligands such as 4,7-dimethoxy-1,10-phenanthroline, which has shown to be effective for coupling hindered imidazoles and aryl halides.[1]
-
Base Selection: Insoluble inorganic bases like K₂CO₃ or Cs₂CO₃ can be ineffective if their limited solubility hinders the reaction. Switching to a soluble organic base like tetraethylammonium carbonate (TEAC) can significantly improve yields, especially with aryl bromides.[2]
-
Solvent and Additives: The reaction solvent can greatly influence the outcome. While DMF is common, consider screening other solvents. The addition of polyethylene glycol (PEG) has been shown to accelerate the reaction in some cases.[1]
-
Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to degradation. A careful optimization of the reaction temperature is crucial. For some systems, lowering the temperature to 80-90 °C can actually improve yields by minimizing side reactions.[1]
-
Purity of Reagents: Ensure that the imidazole, aryl halide, and all reagents are of high purity. Impurities can poison the catalyst.
Q2: I am observing significant amounts of side products in my palladium-catalyzed N-arylation of an imidazole. How can I improve the selectivity?
A2: Side reactions in palladium-catalyzed C-N coupling reactions, such as hydrodehalogenation or homocoupling, can compete with the desired N-arylation. Optimizing the catalyst system and reaction conditions can enhance selectivity.
Troubleshooting Steps:
-
Ligand Choice: The ligand plays a crucial role in preventing side reactions. For electron-rich imidazoles, bulky and electron-rich phosphine ligands, such as SPhos or XPhos (Buchwald ligands), can accelerate the desired oxidative addition and reductive elimination steps, minimizing side reactions.[3]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed to prevent catalyst deactivation and homocoupling of boronic acids in Suzuki-type couplings.[3][4]
-
N-Protection: The N-H of the imidazole can sometimes interfere with the catalytic cycle. While many protocols work with unprotected imidazoles, protecting the imidazole nitrogen with a group like MOM or SEM can sometimes improve yields and consistency by preventing catalyst inhibition.[3]
-
Choice of Base: The base is critical. If you are using an unprotected benzimidazole, a strong, non-nucleophilic base like LiHMDS may be preferable. For protected substrates, NaOtBu or KOtBu are common choices.[4]
Q3: My amide coupling between a carboxylic acid and an amino-imidazole is failing. What alternative coupling reagents can I use for this difficult transformation?
A3: The low nucleophilicity of the amino group on an imidazole ring makes amide bond formation challenging with standard coupling reagents. More potent activating agents are often required.
Recommended Alternative Reagents:
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent that is highly effective for difficult couplings.[5][6] It is more soluble and often more efficient than traditional benzotriazole-based reagents like HATU and HBTU, particularly for sterically hindered or electronically deactivated amines.[7][8][9]
-
TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole): This combination generates highly reactive acyl imidazolium ions in situ. This method has proven successful for coupling hindered carboxylic acids with non-nucleophilic amines, delivering high yields where other reagents fail.[10][11]
Troubleshooting Workflow for Difficult Amide Couplings
Caption: Troubleshooting workflow for challenging amide couplings.
Frequently Asked Questions (FAQs)
Q4: Are there any metal-free alternatives for the N-arylation of imidazoles?
A4: Yes, recent advancements have led to the development of metal-free N-arylation methods. One promising approach is the use of visible-light photoredox catalysis.[12] This method can facilitate C-N bond formation under mild, transition-metal-free conditions, offering a more environmentally friendly alternative to traditional metal-catalyzed reactions.[12][13][14] These reactions often proceed through radical-based mechanisms.[12][13]
Q5: How can microwave-assisted synthesis help with difficult imidazole couplings?
A5: Microwave-assisted synthesis has emerged as a powerful tool for accelerating difficult reactions, including imidazole couplings.[15] The rapid and uniform heating provided by microwave irradiation can lead to:
-
Dramatically reduced reaction times: Reactions that take hours or days under conventional heating can often be completed in minutes.[16][17][18][19]
-
Improved yields and purity: The fast heating can minimize the formation of side products.[15][17]
-
Access to novel chemical space: The high temperatures and pressures achievable in a microwave reactor can enable transformations that are not feasible with traditional heating methods.
Microwave-assisted protocols have been successfully applied to various imidazole syntheses and couplings, including one-pot multicomponent reactions.[16][17][18]
Q6: What is the role of the base in copper- and palladium-catalyzed imidazole couplings?
A6: The base plays a multifaceted and critical role in both copper- and palladium-catalyzed cross-coupling reactions involving imidazoles. Its primary functions include:
-
Deprotonation of the Imidazole: The base deprotonates the N-H of the imidazole, making it a more potent nucleophile to attack the metal center or the aryl halide.
-
Activation of the Catalyst: In some catalytic cycles, the base is involved in the regeneration of the active catalyst.
-
Influence on Reaction Equilibrium: The choice and stoichiometry of the base can significantly affect the reaction equilibrium and overall yield.
The selection of the appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, LiHMDS) is highly dependent on the specific reaction, substrates, and catalyst system being employed.[3][20]
Quantitative Data Summary
| Coupling Method | Catalyst/Reagent | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Copper-Catalyzed N-Arylation | CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | NMP | 150 | 48h | 85-95 | [1] |
| Copper-Catalyzed N-Arylation | CuI | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 60-80 | 5-12h | High | [21] |
| Palladium-Catalyzed N-Arylation | Pd(OAc)₂ | SPhos/XPhos | K₂CO₃/K₃PO₄ | Toluene/Dioxane | 80-110 | 12-24h | Varies | [3] |
| Microwave-Assisted Synthesis | Catalyst-free | - | - | Solvent-free | 110-120 | 3-5 min | High | [17] |
| Amide Coupling | COMU | - | DIPEA | DMF | RT | 1-3h | High | [5][6] |
| Amide Coupling | TCFH/NMI | - | - | Acetonitrile | RT | 1-2h | High | [10][11] |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of a Hindered Imidazole using 4,7-Dimethoxy-1,10-phenanthroline
-
To an oven-dried reaction tube, add CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add the hindered imidazole (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed NMP (N-Methyl-2-pyrrolidone) as the solvent.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 150 °C for 48 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Difficult Amide Coupling using COMU
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), the amino-imidazole (1.0 equivalent), and diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add COMU (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Experimental Workflow Diagram
Caption: General workflow for a cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rltsc.edu.in [rltsc.edu.in]
- 14. Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles under catalyst and solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benthamscience.com [benthamscience.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. benchchem.com [benchchem.com]
- 18. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 20. benchchem.com [benchchem.com]
- 21. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
impact of solvent choice on Fmoc-amino-imidazole coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the efficiency and success of Fmoc-amino-imidazole coupling reactions in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-amino-imidazoles, with a focus on solvent-related problems.
Q1: I am experiencing low coupling efficiency with my Fmoc-amino-imidazole. What are the likely solvent-related causes?
Low coupling efficiency is a common challenge, often linked to the choice of solvent. The primary functions of the solvent in SPPS are to swell the resin, dissolve the reagents, and disrupt peptide aggregation.[1][2] If the solvent fails in any of these roles, you may experience incomplete reactions.
-
Poor Resin Swelling: The solvent must adequately swell the polymer support to ensure that the reactive sites are accessible. Polystyrene-based resins, for instance, swell well in dichloromethane (DCM), whereas polyethylene glycol (PEG)-based resins require more polar solvents like N,N-Dimethylformamide (DMF).[2]
-
Inadequate Solvation of the Peptide Chain: As the peptide chain elongates, its properties can change, potentially leading to poor solvation by the chosen solvent. This can hinder the coupling reaction.[3]
-
Peptide Aggregation: Imidazole-containing peptides can be prone to aggregation, where the peptide chains clump together on the resin. This aggregation can block reactive sites, preventing the coupling reaction from proceeding efficiently.[2][3]
Q2: My Kaiser test is positive (blue/purple beads) after the coupling step. How can I improve the outcome?
A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction. Here are some troubleshooting steps, starting with solvent optimization:
-
Switch to a More Polar Solvent: If you are using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP). NMP is more polar than DMF and is often more effective at solvating the peptide-resin complex and disrupting secondary structures, which can improve coupling yields, especially for difficult couplings.[2][3][4]
-
Use a Solvent Mixture: For severe aggregation issues, using a solvent mixture can be beneficial. Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF or NMP can help to break up secondary peptide structures.[2][3]
-
Perform a Second Coupling (Double Coupling): After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of the activated Fmoc-amino-imidazole. This is a highly effective strategy for driving difficult coupling reactions to completion.
-
Increase Reagent Excess: Using a higher excess of the Fmoc-amino-imidazole and coupling reagents (e.g., 3-5 equivalents) can help to improve the reaction kinetics.
-
Extend the Reaction Time: For sterically hindered or otherwise difficult couplings, extending the reaction time to 2-4 hours, or even overnight, can lead to a more complete reaction.
Q3: I am observing side products in my final peptide. Can the solvent be the cause?
Yes, the choice of solvent can influence the occurrence of side reactions.
-
Racemization: The imidazole ring of histidine and related amino-imidazoles can catalyze racemization (the conversion of the L-amino acid to its D-isomer) during the activation step.[5] While the choice of coupling reagent and base is a primary factor, the solvent can play a role. Using a less polar solvent like DCM for the activation step, followed by a more polar solvent like DMF for the coupling, is a strategy that has been used to minimize racemization.[6]
-
Impurity Formation in DMF: Over time, DMF can degrade to form dimethylamine impurities. Dimethylamine can react with the Fmoc protecting group, leading to its premature removal and subsequent side reactions.[3] It is crucial to use high-quality, amine-free DMF.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for Fmoc-amino-imidazole coupling?
The most common solvents used in Fmoc-SPPS, including for the coupling of amino-imidazoles, are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2][3] Dichloromethane (DCM) is often used for resin swelling, particularly with polystyrene-based resins, but is less commonly used for the coupling step in Fmoc chemistry.[3] Dimethyl Sulfoxide (DMSO) is typically used as a co-solvent to disrupt peptide aggregation.[2]
Q2: When should I choose NMP over DMF?
NMP is generally considered a superior solvent for "difficult" couplings, which can include those involving Fmoc-amino-imidazoles.[2][4] You should consider using NMP if you are experiencing:
-
Low coupling yields with DMF.
-
Peptide aggregation (the resin may appear clumpy and not swell properly).
-
Working with a particularly long or hydrophobic peptide sequence.
Q3: Are there any "green" alternatives to DMF and NMP?
Yes, there is growing interest in more environmentally friendly solvents for SPPS. Some alternatives that have been investigated include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).[2] While promising, these solvents may require significant optimization of the synthesis protocol.[7]
Q4: Can I use a mixture of solvents for the coupling reaction?
Yes, using a mixture of solvents can be an effective strategy. For example, a mixture of DCM and DMF has been reported to be superior to either solvent alone in some cases.[3] For peptides prone to aggregation, adding 10-20% DMSO to DMF or NMP is a common approach.
Q5: How does the choice of solvent affect the stability of the Fmoc-amino acid?
It has been reported that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[3] Therefore, it is advisable to prepare solutions of the activated amino acid immediately before the coupling step.
Data Presentation
Table 1: Properties of Common Solvents in Fmoc-SPPS
| Solvent | Abbreviation | Polarity | Key Characteristics & Recommendations |
| N,N-Dimethylformamide | DMF | High | The most common solvent for Fmoc-SPPS. Good for resin swelling and dissolving reagents. Can promote aggregation in some sequences. Use high-purity, amine-free grade.[2][3] |
| N-Methyl-2-pyrrolidone | NMP | Very High | Often superior to DMF for difficult couplings and disrupting peptide aggregation due to its higher polarity.[2][3][4] |
| Dichloromethane | DCM | Low | Primarily used for swelling polystyrene-based resins and in Boc-chemistry. Less common for coupling in Fmoc-SPPS as it can react with piperidine.[3] |
| Dimethyl Sulfoxide | DMSO | Very High | Typically used as a co-solvent (10-20% in DMF or NMP) to disrupt strong secondary structures and aggregation.[2] |
Table 2: Illustrative Impact of Solvent on Coupling Efficiency for a Difficult Coupling *
| Solvent | Coupling Time (h) | Purity of Crude Peptide (%) |
| DMF | 2 | 75 |
| NMP | 2 | 88 |
| DMF/DMSO (4:1) | 2 | 85 |
| NMP/DMSO (4:1) | 2 | 92 |
*This data is illustrative and based on general findings for difficult couplings in SPPS. The optimal solvent and conditions should be determined empirically for each specific Fmoc-amino-imidazole and peptide sequence.
Experimental Protocols
Protocol 1: Standard Fmoc-Amino-Imidazole Coupling in DMF
This protocol is a general guideline for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino-imidazole (0.4 mmol, 4 eq.) and a suitable coupling agent such as HATU (0.39 mmol, 3.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), a second coupling (recoupling) is recommended.
Protocol 2: Optimized Coupling in NMP for Difficult Sequences
This protocol is recommended when low coupling efficiency is observed with DMF.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1, using NMP as the solvent for the final washes.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino-imidazole (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and an additive such as HOAt (0.4 mmol, 4 eq.) in NMP. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For very challenging sequences, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
Washing: Wash the resin with NMP (3-5 times).
-
Monitoring: Perform a Kaiser test. If the test is positive, perform a second coupling by repeating steps 2 and 3 with fresh reagents.
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in NMP for 20 minutes. Wash the resin thoroughly before proceeding to the next deprotection step.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Fmoc-amino-imidazole coupling.
Caption: Key factors influencing solvent choice in Fmoc-amino-imidazole coupling.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Aspartimide Formation in Fmoc SPPS
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide formation is a common side reaction in Fmoc SPPS that occurs at Asp-Xxx sequences, particularly Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr. The side-chain carboxyl group of aspartic acid can attack the backbone amide nitrogen upon piperidine-mediated Fmoc deprotection, forming a succinimide ring. This aspartimide intermediate can then be hydrolyzed to yield a mixture of α- and β-aspartyl peptides, or be cleaved by piperidine to form piperidides. These byproducts are difficult to separate from the target peptide, leading to reduced purity and yield.
Q2: What are the main factors that promote aspartimide formation?
Several factors can increase the likelihood of aspartimide formation:
-
Sequence: The residue C-terminal to the aspartic acid (the Xxx residue) significantly influences the rate of aspartimide formation. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible.
-
Deprotection Conditions: Prolonged exposure to piperidine during the Fmoc deprotection step is a primary driver. The concentration of piperidine and the temperature at which deprotection is carried out also play a role.
-
Coupling Conditions: The choice of coupling reagents and the activation time can impact the subsequent aspartimide formation during deprotection.
-
Resin and Linker: The type of solid support and the linker used can influence the reaction environment and, consequently, the extent of this side reaction.
Q3: How can I detect aspartimide formation in my crude peptide?
Aspartimide formation can be detected using analytical techniques such as:
-
Reverse-Phase HPLC (RP-HPLC): Aspartimide-related impurities often appear as pre-peaks or post-peaks close to the main product peak. The β-aspartyl isomer typically elutes earlier than the desired α-aspartyl peptide.
-
Mass Spectrometry (MS): Aspartimide formation results in a mass loss of 18 Da (the mass of water) compared to the target peptide. The subsequent hydrolysis products (α- and β-isomers) will have the same mass as the target peptide, but different retention times in LC-MS.
Troubleshooting Guide
This section provides solutions to common issues encountered during peptide synthesis related to aspartimide formation.
Issue 1: Significant impurity peaks are observed around the main product in HPLC analysis of a peptide containing an Asp-Gly sequence.
-
Possible Cause: High probability of aspartimide formation due to the susceptible Asp-Gly sequence.
-
Solution 1: Modify Deprotection Conditions. Reduce the piperidine concentration from the standard 20% to 5-10% in DMF. Additionally, decrease the deprotection time. For very sensitive sequences, consider using 2% DBU/2% piperidine in DMF for a short period (2-3 minutes).
-
Solution 2: Use a Protecting Group on the Asp Side Chain. Employing a more sterically hindered protecting group on the aspartic acid side chain, such as Ompe (O-methylphenacyl) or Ope (phenacyl ester), can suppress aspartimide formation. However, these require specific cleavage conditions. A more common strategy is the use of di-methoxy-benzyl (Dmb)-protected Asp derivatives.
Issue 2: Mass spectrometry analysis shows a significant peak with a mass of -18 Da relative to the expected product.
-
Possible Cause: This mass loss is a clear indicator of the presence of the aspartimide intermediate.
-
Solution: Optimize Cleavage and Deprotection. The presence of the stable aspartimide suggests that the hydrolysis to the α- and β-isomers is incomplete. Ensure that the final cleavage cocktail contains a sufficient amount of water to promote the hydrolysis of any formed aspartimide back to the desired aspartyl peptide. However, the primary focus should be on preventing its formation in the first place by modifying the deprotection conditions as described above.
Quantitative Data Summary
The following table summarizes the effect of different deprotection conditions on aspartimide formation for a model peptide containing an Asp-Gly sequence.
| Deprotection Reagent | Time (min) | Temperature (°C) | Aspartimide Formation (%) | Reference |
| 20% Piperidine/DMF | 20 | 25 | 15-20 | |
| 10% Piperidine/DMF | 10 | 25 | 5-10 | |
| 5% Piperidine/DMF | 5 | 25 | <5 | |
| 2% DBU/2% Piperidine/DMF | 3 | 25 | <2 |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection to Minimize Aspartimide Formation
-
Reagent Preparation: Prepare a solution of 5% (v/v) piperidine in high-purity dimethylformamide (DMF). For highly sensitive sequences, prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 5% piperidine/DMF solution to the resin.
-
Allow the reaction to proceed for 5 minutes at room temperature with gentle agitation.
-
Drain the deprotection solution.
-
Repeat the addition of the deprotection solution and reaction for another 5 minutes.
-
For the DBU/piperidine cocktail, a single treatment of 3 minutes is often sufficient.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents before proceeding to the next coupling step.
Visual Guides
Caption: Mechanism of aspartimide formation in Fmoc SPPS.
Caption: Troubleshooting workflow for aspartimide formation.
Validation & Comparative
A Comparative Guide to Fmoc and Boc Strategies for the Synthesis of Imidazole-Containing Peptides
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing imidazole residues like histidine is a critical yet challenging task. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), significantly impacts the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in making an informed decision for your specific research needs.
At a Glance: Key Differences Between Fmoc and Boc SPPS
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile Fmoc group | Acid-labile Boc group |
| Deprotection Agent | 20% Piperidine in DMF (mild base) | 25-50% TFA in DCM (strong acid)[1] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl) or requiring strong acid (e.g., Tos) |
| Final Cleavage | TFA-based cocktail (e.g., TFA/TIS/H₂O) | Strong acids like HF or TFMSA |
| Orthogonality | Fully orthogonal[2] | Quasi-orthogonal[3] |
| Compatibility | Good for acid-sensitive residues and modifications[2][4] | Better for aggregation-prone and hydrophobic sequences[1] |
| Safety | Milder reagents, avoids highly corrosive HF | Requires special equipment for handling HF[4] |
The Challenge of Imidazole-Containing Peptides: A Head-to-Head Comparison
The synthesis of peptides containing histidine is notoriously difficult due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions, most notably racemization.[2][5]
Side Reactions and Mitigation Strategies
Racemization: Histidine is highly susceptible to racemization (epimerization) at the α-carbon during the activation step of coupling.[6][7] This is primarily due to the imidazole ring's π-nitrogen acting as an internal base, which can abstract the α-proton.[6]
-
Fmoc Strategy: The choice of protecting group for the imidazole side chain is crucial. While the commonly used trityl (Trt) group offers good protection, it does not prevent racemization.[5] The use of a Boc protecting group on the imidazole nitrogen of Fmoc-His(Boc)-OH has been shown to significantly reduce racemization, even at elevated temperatures, due to the electron-withdrawing nature of the urethane-based Boc group.[2][5] The choice of coupling reagent is also critical, with combinations like DIC/Oxyma being recommended to suppress racemization.
-
Boc Strategy: Racemization is also a significant concern in Boc-SPPS. The benzyloxymethyl (Bom) protecting group is very effective at suppressing racemization but can be costly.[5] The tosyl (Tos) group is another option. Using coupling reagents like DIC/HOBt can help minimize racemization.[7]
Side-Chain Acylation: If the imidazole side chain is not properly protected, it can be acylated by the incoming activated amino acid, leading to branched peptide impurities.[7]
-
Fmoc Strategy: A robust protecting group like Trt or Boc on the imidazole nitrogen effectively prevents this side reaction.
-
Boc Strategy: Premature deprotection of the side-chain protecting group during the repetitive Nα-Boc deprotection steps with TFA can expose the imidazole nitrogen to acylation.[7] This is a particular concern with the side-chain Boc group in Boc-His(Boc)-OH, making it more suitable for shorter peptides or for incorporation near the N-terminus.[7]
Quantitative Performance Data
| Parameter | Fmoc Strategy (Fmoc-His(Boc)-OH) | Boc Strategy (Boc-His(Tos)-OH) |
| Crude Purity (%) | Generally higher due to milder conditions | Can be lower due to harsh acidic steps |
| Overall Yield (%) | Typically high, but sequence-dependent | Can be impacted by aggregation and side reactions |
| Racemization (%) | < 1% with optimized coupling | 1-5% depending on coupling conditions |
| Side-Product Formation | Low with appropriate protection | Higher risk of premature side-chain deprotection |
Note: The data presented in this table is illustrative and compiled from general knowledge in the field. Actual results will vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Experimental Protocols
Fmoc-SPPS of a Model Histidine-Containing Peptide (Ac-Tyr-His-Ala-NH₂)
This protocol outlines the manual synthesis of a model tripeptide containing histidine using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Ala-OH):
-
Fmoc Deprotection: Not applicable for the first amino acid.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
3. Second Amino Acid Coupling (Fmoc-His(Trt)-OH):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain, add fresh 20% piperidine in DMF, and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling (Racemization Suppression):
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 eq.) to the resin mixture and agitate for 2-4 hours.
-
-
Washing: Drain and wash with DMF (3x) and DCM (3x).
4. Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Repeat the Fmoc deprotection and coupling steps as for the second amino acid, using Fmoc-Tyr(tBu)-OH.
5. N-terminal Acetylation:
-
Following the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the crude peptide and dry under vacuum.
Boc-SPPS of a Model Histidine-Containing Peptide (Ac-Tyr-His-Ala-NH₂)
This protocol outlines the manual synthesis of the same model tripeptide using the Boc/Bzl strategy.
1. Resin Preparation:
-
Swell MBHA resin (0.1 mmol scale) in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
2. First Amino Acid Coupling (Boc-Ala-OH):
-
Boc Deprotection: Not applicable for the first amino acid.
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-Ala-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 eq.) to the reaction vessel and agitate for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
3. Second Amino Acid Coupling (Boc-His(Tos)-OH):
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Drain and wash with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Wash thoroughly with DMF (3x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-His(Tos)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the neutralized resin.
-
Add DIC (3 eq.) and agitate for 2-4 hours.
-
-
Washing: Drain and wash with DMF (3x) and DCM (3x).
4. Third Amino Acid Coupling (Boc-Tyr(Bzl)-OH):
-
Repeat the Boc deprotection, neutralization, and coupling steps as for the second amino acid, using Boc-Tyr(Bzl)-OH.
5. N-terminal Acetylation:
-
Following the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
6. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Carefully perform cleavage and deprotection using anhydrous HF with an appropriate scavenger like anisole at 0°C for 1 hour in a specialized apparatus.
-
After evaporation of the HF, triturate the residue with cold diethyl ether to precipitate the peptide.
-
Collect the crude peptide by filtration and dry under vacuum.
Visualizing the Synthesis Strategies
Conclusion
Both Fmoc and Boc SPPS are powerful strategies for the synthesis of imidazole-containing peptides, each with a distinct set of advantages and disadvantages. The Fmoc strategy has become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[4] The key to successfully synthesizing histidine-containing peptides using the Fmoc strategy lies in the use of appropriate side-chain protection, such as Fmoc-His(Boc)-OH, and optimized coupling conditions to suppress racemization.
The Boc strategy, while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[1] Careful selection of protecting groups and coupling reagents is also critical to minimize side reactions.
Ultimately, the choice between Fmoc and Boc chemistry will depend on the specific requirements of the peptide, the available laboratory infrastructure, and the desired scale of the synthesis. For the synthesis of complex, modified, or acid-sensitive imidazole-containing peptides, the Fmoc strategy generally offers a more robust and versatile approach.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Analysis of Coupling Reagents for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Coupling
The synthesis of peptides incorporating non-standard amino acids is a cornerstone of modern drug discovery. The successful incorporation of sterically hindered and functionally complex building blocks, such as 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid, is critically dependent on the choice of coupling reagent. This guide provides a comparative analysis of commonly used coupling reagents, offering experimental insights to inform your synthetic strategy. Due to the structural similarity with Fmoc-histidine derivatives and other sterically demanding amino acids, this analysis draws upon established best practices for these challenging couplings.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is paramount for achieving high yields and purity while minimizing side reactions, most notably racemization. For challenging amino acids like this compound, which features both steric bulk and a potentially reactive imidazole moiety, standard carbodiimide reagents are often insufficient.[1] More potent activating reagents from the aminium/uronium and phosphonium salt classes are generally required to drive the reaction to completion.[1][2]
Below is a summary of quantitative data and qualitative performance characteristics for various coupling reagents, extrapolated from studies on sterically hindered and histidine-like amino acids.
| Coupling Reagent Class | Reagent | Additive | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Carbodiimides | DIC | Oxyma Pure | Moderate | Cost-effective, low racemization risk with additive.[3] | Often inefficient for sterically hindered residues.[2] |
| DCC | HOBt | Moderate | Effective in solution phase, insoluble urea byproduct. | Byproduct can be difficult to remove in solid-phase synthesis.[4] | |
| Aminium/Uronium Salts | HATU | None | Very High | Excellent for hindered amino acids, fast reactions, low racemization. [4] | Higher cost, potential for side reactions if used in large excess.[4][5] |
| HBTU | HOBt | High | Good general-purpose reagent, widely used.[1][4] | Less reactive than HATU, can be insufficient for very hindered couplings.[1] | |
| HCTU | None | High | More reactive than HBTU.[1] | Benzotriazole-based, potential safety concerns.[5] | |
| COMU | None | Very High | Comparable to HATU, safer (non-explosive), better solubility, requires only 1 eq. of base. [5][6][7] | Relatively newer, may be more expensive. | |
| Phosphonium Salts | PyAOP | None | Very High | Highly effective for N-methylated and hindered amino acids, no guanidinylation side reaction. [2][5] | Higher cost. |
| PyBOP | HOBt | High | Good for general use and many difficult couplings. | Less reactive than PyAOP.[1] |
Experimental Protocols
A generalized protocol for the coupling of this compound in solid-phase peptide synthesis (SPPS) is provided below. This protocol is based on the use of a high-efficiency aminium salt reagent like HATU.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound (3-5 equivalents relative to resin loading)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF or NMP for at least 30 minutes. Drain the solvent.[3]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF/NMP.[2]
-
Add DIPEA to the activation mixture and allow for a short pre-activation period of 1-5 minutes.[1]
-
Coupling Reaction: Add the activation mixture to the prepared resin. Agitate the reaction vessel at room temperature. For sterically hindered couplings, reaction times may vary from 1 hour to overnight.[1]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.[3]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF/NMP (3-5 times) to remove excess reagents and byproducts.[3]
-
Double Coupling (Optional): If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be performed by repeating steps 2-6.[1]
Logical Workflow and Pathway Diagrams
To visualize the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: General workflow for coupling a sterically hindered Fmoc-amino acid using HATU.
Caption: Decision logic for selecting an appropriate coupling reagent.
Concluding Remarks
The selection of an optimal coupling reagent for this compound requires careful consideration of its structural features. The steric hindrance and the presence of the imidazole ring strongly suggest that high-potency reagents such as HATU, COMU, or PyAOP are the most suitable choices.[1][2][5] These reagents form highly reactive esters capable of overcoming the steric barrier while minimizing the risk of racemization, a known issue with histidine-like residues.[1][3] For routine synthesis, COMU presents a compelling balance of high efficiency and enhanced safety profile.[6][7] While carbodiimides like DIC in combination with Oxyma Pure offer a viable, cost-effective alternative with good racemization suppression, they may require longer reaction times or double coupling to achieve comparable yields for such a challenging amino acid.[3] Ultimately, empirical validation of the chosen reagent and conditions is recommended to ensure the highest purity and yield of the final peptide product.
References
Protecting Stereochemical Integrity: A Comparative Guide to Assessing Racemization in Fmoc-Histidine Derivatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the stereochemical purity of the final peptide product is paramount. The amino acid histidine is notoriously prone to racemization during synthesis, a side reaction that can lead to the formation of diastereomeric impurities, potentially compromising the biological activity and therapeutic efficacy of the peptide. The choice of protecting group for the imidazole side chain of histidine is a critical factor in mitigating this challenge.
This guide provides an objective comparison of commonly used Fmoc-histidine derivatives, focusing on their propensity for racemization. We will delve into the performance of derivatives with trityl (Trt), tert-butoxycarbonyl (Boc), and 4-methyltrityl (Mtt) side-chain protection, supported by experimental data. Detailed methodologies for assessing racemization levels are also provided to equip researchers with the tools to ensure the quality of their synthetic peptides.
The Challenge of Histidine Racemization
The primary mechanism of histidine racemization involves the imidazole ring of the histidine side chain acting as an intramolecular base.[1][2] During the activation of the carboxylic acid for peptide bond formation, the nitrogen atom in the imidazole ring can abstract the proton at the alpha-carbon. This abstraction leads to the formation of an achiral enolate intermediate. Subsequent reprotonation can occur from either side of the planar intermediate, resulting in a mixture of both the desired L-enantiomer and the undesired D-enantiomer.
Several factors influence the extent of racemization, including the choice of coupling reagents, reaction temperature, and pre-activation time.[3][4] Elevated temperatures, often employed in microwave-assisted SPPS to drive difficult couplings, can significantly increase the rate of racemization.[4]
Comparison of Fmoc-Histidine Derivatives
The selection of the appropriate side-chain protecting group for histidine is a key strategy to suppress racemization. Here, we compare the performance of three commonly used derivatives: Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and Fmoc-His(Mtt)-OH.
Quantitative Data on Racemization Levels
The following table summarizes experimental data comparing the percentage of D-histidine isomer formation for different Fmoc-histidine derivatives under various coupling conditions.
| Fmoc-His Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA, 50°C, 10 min | 6.8% | [5] |
| HBTU/HOBt/DIPEA, 90°C, 2 min | >16% | [5] | |
| DIC/Oxyma | 1.8% | [6] | |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIPEA, 50°C, 10 min | 0.18% | [5] |
| HBTU/HOBt/DIPEA, 90°C, 2 min | 0.81% | [5] | |
| Fmoc-His(Mtt)-OH | Not directly compared under identical conditions, but noted to be susceptible to racemization. | - | [7] |
Key Findings:
-
Fmoc-His(Boc)-OH consistently demonstrates superior performance in minimizing racemization compared to Fmoc-His(Trt)-OH. The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole nitrogen, thereby suppressing the initial proton abstraction step required for racemization.[8]
-
Fmoc-His(Trt)-OH is highly susceptible to racemization, especially under forcing conditions such as elevated temperatures.[1][5]
-
While direct quantitative comparative data for Fmoc-His(Mtt)-OH is limited, its chemical similarity to the Trt group suggests it is also prone to racemization, particularly under basic conditions and with prolonged activation times.[7]
Experimental Protocols for Assessing Racemization
Accurate quantification of racemization is crucial for process optimization and quality control. The two primary methods for this are High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
HPLC-Based Analysis of Diastereomers
This method involves the separation and quantification of the desired peptide (containing L-His) from its diastereomer (containing D-His) using chiral HPLC or reversed-phase HPLC.
Protocol:
-
Peptide Synthesis and Cleavage:
-
Synthesize a short model peptide containing the histidine residue of interest (e.g., Ac-Ala-His-Ala-NH2).
-
Perform the coupling of the Fmoc-His derivative under the desired experimental conditions.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
HPLC Analysis:
-
Column: A chiral stationary phase (e.g., Astec CHIROBIOTIC T) or a high-resolution reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase for reversed-phase separation of peptides is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For chiral separations, a mobile phase of water:methanol:formic acid may be used. The exact conditions must be optimized for the specific peptide sequence.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 214 or 220 nm.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-His and D-His containing peptide diastereomers. Elution order should be confirmed with standards if available.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-His peak) / (Area(L-His peak) + Area(D-His peak))] x 100
-
Enzymatic Assay for Racemization Assessment
Enzymatic assays offer a highly sensitive method for detecting the presence of D-amino acids. This approach typically involves a D-amino acid oxidase (DAO) which specifically acts on D-amino acids to produce a detectable product.
Protocol:
-
Peptide Hydrolysis:
-
Completely hydrolyze the synthesized peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.
-
Remove the HCl by evaporation under vacuum.
-
-
Enzymatic Reaction:
-
Reconstitute the hydrolyzed peptide in a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5).
-
Prepare a reaction mixture containing the sample, D-amino acid oxidase (DAO), horseradish peroxidase (HRP), and a chromogenic substrate (e.g., o-dianisidine).
-
The DAO will oxidize any D-histidine present, producing hydrogen peroxide.
-
The HRP will then use the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.
-
-
Data Analysis:
-
Measure the absorbance of the reaction mixture at the appropriate wavelength (e.g., 490 nm for oxidized o-dianisidine).
-
Create a standard curve using known concentrations of D-histidine.
-
Determine the concentration of D-histidine in the sample by comparing its absorbance to the standard curve.
-
Calculate the percentage of racemization based on the initial amount of histidine incorporated in the peptide.
-
Visualizing the Workflow
To better illustrate the processes involved in assessing racemization, the following diagrams are provided.
Caption: Mechanism of histidine racemization.
Caption: Workflow for assessing racemization by HPLC.
Conclusion and Recommendations
The choice of side-chain protection for histidine is a critical parameter in controlling racemization during solid-phase peptide synthesis. The experimental data strongly supports the use of Fmoc-His(Boc)-OH for minimizing the formation of diastereomeric impurities, particularly in syntheses that require elevated temperatures or involve sequences known to be prone to racemization. While Fmoc-His(Trt)-OH is a more economical option, its use necessitates careful optimization of coupling conditions to ensure the stereochemical integrity of the final peptide. For syntheses where the unique properties of the Mtt group are required, such as orthogonal deprotection strategies, the potential for racemization should be carefully evaluated.
Researchers are encouraged to implement routine analysis of racemization levels, using the detailed HPLC or enzymatic assay protocols provided in this guide, to ensure the quality and reliability of their synthetic peptides for research and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Resin Performance in the Synthesis of Imidazole-Containing Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate resin is a critical decision that significantly influences the purity, yield, and overall success of synthesizing peptides containing imidazole moieties, such as those with histidine residues. This guide provides an objective comparison of the performance of three commonly used resins—2-chlorotrityl chloride (2-CTC), Wang, and Rink Amide—supported by experimental data to aid in resin selection for your specific research needs.
The imidazole side chain of histidine presents unique challenges during SPPS, including a heightened susceptibility to racemization and the potential for side reactions. The choice of solid support plays a pivotal role in mitigating these issues and achieving a high-quality final peptide product. This guide delves into the characteristics of each resin, presents comparative performance data, and provides detailed experimental protocols.
Performance Comparison of Resins
The selection of a resin is fundamentally dictated by the desired C-terminal functionality of the peptide (acid or amide) and the sensitivity of the peptide sequence to the cleavage conditions. The following table summarizes the key performance characteristics of 2-CTC, Wang, and Rink Amide resins in the context of synthesizing imidazole-containing peptides.
| Resin Type | Primary Application | C-Terminal Functionality | Cleavage Conditions | Expected Crude Purity (%) | Typical Overall Yield (%) | Key Advantages for Imidazole-Containing Peptides |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and C-terminal acids | Carboxylic Acid | Very Mild (e.g., 1-5% TFA in DCM) | Generally High (>90%)[1] | High (85-90%)[1][2] | Minimizes racemization of histidine; reduces diketopiperazine formation; mild cleavage preserves acid-sensitive protecting groups.[2] |
| Wang Resin | C-terminal acids | Carboxylic Acid | Harsh (e.g., 50-95% TFA) | Moderate to High (50-90%)[3] | Moderate to High[3] | Cost-effective and widely used for standard peptide acid synthesis. |
| Rink Amide Resin | C-terminal amides | Amide | Harsh (e.g., 50-95% TFA) | Moderate to High (52-90+)[3] | Moderate to High[3] | Standard choice for the synthesis of peptide amides. |
Experimental Protocols
Detailed methodologies for the synthesis of a model imidazole-containing peptide, Angiotensin II (Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), on each of the three resins are provided below. These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.
General Workflow for Solid-Phase Peptide Synthesis of Imidazole-Containing Peptides
Figure 1: General workflow for the solid-phase synthesis of imidazole-containing peptides.
Protocol 1: Synthesis of Angiotensin II on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is optimized for the synthesis of a C-terminal carboxylic acid peptide with minimal racemization of the histidine residue.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 1 g of 2-chlorotrityl chloride resin (loading capacity ~1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
In a separate flask, dissolve Fmoc-Phe-OH (2 equivalents) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM.
-
Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for an additional 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
2. Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
For all amino acids except histidine: In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIPEA (6 equivalents). Add this solution to the resin and agitate for 1-2 hours.
-
For Fmoc-His(Trt)-OH: Dissolve Fmoc-His(Trt)-OH (3 equivalents) and an additive like Oxyma (3 equivalents) in DMF. Add this solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 equivalents). Agitate for 2-4 hours. It is crucial to avoid prolonged pre-activation of Fmoc-His(Trt)-OH to minimize racemization.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the Angiotensin II sequence.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
For cleavage of the protected peptide fragment, treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 30 minutes. Filter and collect the filtrate. Repeat the cleavage twice more.
-
For full deprotection and cleavage, use a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of Angiotensin II on Wang Resin
This protocol is a standard method for synthesizing C-terminal carboxylic acid peptides.
1. Resin Preparation and First Amino Acid Loading:
-
Swell 1 g of pre-loaded Fmoc-Phe-Wang resin (loading capacity ~0.7 mmol/g) in DMF for 30 minutes. (Using pre-loaded resin is recommended to avoid potential racemization during the initial esterification).
2. Peptide Chain Elongation:
-
Follow the same procedure as described in Protocol 1, step 2 for peptide chain elongation, including the specific coupling method for Fmoc-His(Trt)-OH.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Precipitate, collect, and dry the crude peptide as described in Protocol 1, step 3.
Protocol 3: Synthesis of Angiotensin II Amide on Rink Amide Resin
This protocol is for the synthesis of a C-terminal amide version of the peptide.
1. Resin Preparation:
-
Swell 1 g of Rink Amide AM resin (loading capacity ~0.6 mmol/g) in DMF for 30 minutes.
-
Perform an initial Fmoc deprotection with 20% piperidine in DMF as described in Protocol 1, step 2.
2. Peptide Chain Elongation:
-
Couple the first amino acid (Fmoc-Phe-OH) and subsequent amino acids, including Fmoc-His(Trt)-OH, following the procedures outlined in Protocol 1, step 2.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Precipitate, collect, and dry the crude peptide as described in Protocol 1, step 3.
Conclusion
The choice of resin is a critical parameter in the successful synthesis of imidazole-containing peptides. For the synthesis of protected peptide fragments or peptides where the minimization of histidine racemization is paramount, the 2-chlorotrityl chloride resin is the superior choice due to its exceptionally mild cleavage conditions.[2] Wang resin remains a robust and economical option for the routine synthesis of C-terminal peptide acids, provided that potential racemization of the C-terminal histidine is carefully managed. For the synthesis of C-terminal peptide amides, Rink Amide resin is the standard and reliable choice. By carefully considering the specific requirements of the target peptide and employing optimized synthesis protocols, researchers can successfully navigate the challenges associated with the synthesis of imidazole-containing peptides.
References
comparative study of deprotection cocktails for Fmoc-amino-imidazole derivatives
The selection of an appropriate deprotection cocktail is critical for the successful cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). While data specifically targeting Fmoc-amino-imidazole derivatives is not extensively available in the reviewed literature, a robust comparative analysis can be conducted by examining the well-documented deprotection protocols for Fmoc-protected amino acids in peptide synthesis. The principles and chemical reactivities are directly translatable.
This guide provides a comparative study of common and alternative Fmoc deprotection cocktails, offering quantitative data, detailed experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in selecting the optimal conditions for their specific needs. The primary consideration for any imidazole-containing compound is the potential for side reactions under strongly basic or acidic conditions, making the choice of a mild and efficient deprotection method paramount.
Data Presentation: Comparison of Deprotection Cocktails
The efficiency of Fmoc removal is highly dependent on the base, solvent, and reaction conditions. The following table summarizes the performance of several common deprotection cocktails.
| Deprotection Cocktail | Composition | Temperature | Time | Typical Yield/Purity | Key Considerations & References |
| Standard Piperidine | 20% (v/v) Piperidine in DMF | Room Temp. | 5-20 min | >95% Purity | The most common method; efficient and reliable. May require multiple treatments.[1][2][3][4][5] |
| Piperidine Alternatives | 20% (v/v) 4-Methylpiperidine (4MP) or 10% (w/v) Piperazine (PZ) in DMF | Room Temp. | 10 min | Comparable to Piperidine | 4MP and PZ are viable, less toxic alternatives to piperidine, showing similar efficiency for many sequences.[2] |
| DBU-Catalyzed Thiolysis | 3 mol% DBU with Octane-1-thiol in THF | Room Temp. | 4 hours | ~100% Yield | A non-amine-based method, useful for avoiding piperidine-related side products like aspartimide formation.[6] |
| Base-Free Thermal Cleavage | DMSO (solvent) | 120 °C (Microwave) | 10-15 min | Near-Quantitative | Avoids basic reagents entirely, preserving base-sensitive functionalities. Selectivity over Boc groups can be variable.[7] |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below.
Protocol 1: Standard Deprotection with Piperidine
This protocol is the most widely used method for Fmoc removal in SPPS.
-
Resin Preparation: Swell the Fmoc-protected substrate bound to the solid-phase resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 20% (v/v) piperidine in DMF.
-
First Treatment: Drain the DMF from the swelled resin. Add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin) and agitate gently at room temperature for 3 minutes.
-
Second Treatment: Drain the solution. Add a fresh aliquot of the 20% piperidine solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: Base-Free Thermal Deprotection
This method is advantageous for substrates sensitive to basic conditions.
-
Sample Preparation: Dissolve the Fmoc-protected compound (e.g., 150 mg) in dimethyl sulfoxide (DMSO) (approx. 0.6 mL).
-
Microwave Irradiation: Place the solution in a sealed microwave vessel. Heat the reaction mixture to 120 °C using microwave irradiation and maintain the temperature for 15 minutes.[7] The reaction progress can be monitored by NMR if desired.[7]
-
Product Isolation: After cooling, the deprotected product often precipitates as a white solid. Add tert-butyl methyl ether (TBME, 2 mL) to facilitate precipitation and filter the mixture through a suction filter.[7]
-
Drying: Dry the isolated precipitate under high vacuum.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a comparative study to determine the optimal Fmoc deprotection cocktail for a novel substrate, such as an amino-imidazole derivative.
Caption: Workflow for comparing Fmoc deprotection cocktails.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chimia.ch [chimia.ch]
A Researcher's Guide to Validating Synthetic Peptide Structures: NMR vs. Mass Spectrometry vs. Circular Dichroism
For researchers, scientists, and drug development professionals, the accurate structural validation of synthetic peptides is a critical step in ensuring their function and efficacy. This guide provides an objective comparison of three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD). Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the most appropriate method for your research needs.
The precise three-dimensional structure of a synthetic peptide dictates its biological activity. Therefore, rigorous structural verification is paramount. While each of these techniques offers valuable insights, they differ significantly in the type of information they provide, their resolution, sensitivity, and the experimental requirements.
At a Glance: A Comparative Overview
To facilitate a quick comparison, the following table summarizes the key performance metrics of NMR, Mass Spectrometry, and Circular Dichroism for the structural analysis of synthetic peptides.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Circular Dichroism (CD) |
| Resolution | Atomic (provides 3D structure)[1][2] | Molecular (primary sequence)[3][4] | Secondary structure level (α-helix, β-sheet content)[5][6] |
| Sensitivity | Micromolar (µM) to millimolar (mM)[7] | Femtomole (fmol) to attomole (amol)[8] | Micromolar (µM) |
| Molecular Size Limitation | Typically < 30-50 kDa for high-resolution structure[9] | Virtually no upper limit for sequencing | No strict upper limit, but interpretation is challenging for large, complex structures |
| Experiment Duration | Hours to days (for full 3D structure)[10][11] | Minutes to hours[12] | Minutes[13][14] |
| Key Information Provided | 3D structure, dynamics, conformation, intermolecular interactions[15][16] | Amino acid sequence, molecular weight, post-translational modifications (PTMs)[17][18][19] | Secondary structure content and conformational changes[20][21][22] |
Delving Deeper: Understanding the Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Tool
NMR spectroscopy is an unparalleled technique for determining the high-resolution, three-dimensional structure of peptides in solution, closely mimicking their native physiological environment.[2][9] It provides detailed information about atomic connectivity and spatial proximity, allowing for the precise mapping of the peptide's fold.
dot
Mass Spectrometry (MS): The Sequencer
Mass spectrometry is the gold standard for determining the primary structure of a peptide – its amino acid sequence.[3][4] It offers exceptional sensitivity and accuracy in measuring the mass-to-charge ratio of ionized peptides, allowing for unambiguous sequence determination and the identification of any post-translational modifications.[17][18][19]
dot
Circular Dichroism (CD) Spectroscopy: The Conformational Snapshot
Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[20][21][22] By measuring the differential absorption of left and right circularly polarized light, CD provides a characteristic spectrum that reflects the proportions of α-helices, β-sheets, and random coil conformations within the peptide.
dot
Experimental Protocols
NMR Spectroscopy for 3D Structure Determination
-
Sample Preparation:
-
Dissolve the purified synthetic peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 0.5-5 mM.
-
Add a known concentration of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.
-
Adjust the pH of the sample to the desired value, typically between 4 and 7, to minimize amide proton exchange.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.
-
Perform a series of two-dimensional (2D) NMR experiments at a constant temperature:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through 2-3 bonds.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[2][9]
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment by connecting the spin systems identified in the TOCSY and COSY spectra along the peptide backbone using the NOESY data.
-
Integrate the cross-peaks in the NOESY spectrum to derive distance restraints.
-
Use software such as CYANA or CNS to calculate the 3D structure of the peptide based on the experimental restraints.[15]
-
Validate the quality of the calculated structures using programs like PROCHECK to assess stereochemical parameters.
-
Mass Spectrometry for Peptide Sequencing
-
Sample Preparation:
-
For intact mass analysis, dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).
-
For sequencing by tandem MS, the peptide may be subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments, which is more common for larger proteins but can be applied to peptides as well.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide or its fragments.
-
For tandem MS (MS/MS), select the precursor ion of interest and subject it to fragmentation (e.g., by collision-induced dissociation, CID).
-
Acquire the MS/MS spectrum of the fragment ions.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to deduce the amino acid sequence. This can be done through:
-
De novo sequencing: Manually or with software, interpreting the mass differences between fragment ions to determine the sequence.[23]
-
Database searching (Peptide Mass Fingerprinting): Comparing the experimental mass list of peptide fragments against a theoretical digest of a protein database.[3][4][24][25][26]
-
-
Circular Dichroism Spectroscopy for Secondary Structure Analysis
-
Sample Preparation:
-
Dissolve the peptide in a CD-compatible buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.
-
The final peptide concentration is typically in the micromolar range (e.g., 10-100 µM).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Acquire the CD spectrum of the peptide sample, typically in the far-UV region (190-260 nm).
-
Multiple scans are usually averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.[27]
-
Conclusion: Selecting the Right Tool for the Job
The choice between NMR, Mass Spectrometry, and Circular Dichroism depends on the specific question you are asking about your synthetic peptide.
-
For a definitive, high-resolution 3D structure and to understand its dynamic properties in solution, NMR is the most powerful, albeit time and sample-intensive, technique.
-
To confirm the primary amino acid sequence and identify any modifications with high sensitivity, Mass Spectrometry is the method of choice.
-
For a rapid assessment of the overall secondary structure and to monitor conformational changes in response to environmental factors, Circular Dichroism provides a quick and valuable snapshot.
Often, a combination of these techniques provides the most comprehensive validation of a synthetic peptide's structure. For instance, MS can confirm the correct sequence, while CD can provide initial evidence of folding, which can then be followed by a detailed 3D structural determination by NMR. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate approach to validate their synthetic peptides and advance their scientific discoveries.
References
- 1. pnas.org [pnas.org]
- 2. youtube.com [youtube.com]
- 3. Enhanced peptide mass fingerprinting through high mass accuracy: Exclusion of non-peptide signals based on residual mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding Peptide Mass Fingerprinting: A Guide to Protein Identification in Proteomics - MetwareBio [metwarebio.com]
- 5. Circular dichroism spectroscopy has intrinsic limitations for protein secondary structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The acquisition of multidimensional NMR spectra within a single scan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadinstitute.org [broadinstitute.org]
- 13. jascoinc.com [jascoinc.com]
- 14. health.uconn.edu [health.uconn.edu]
- 15. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 18. Applications and Advantages of Mass Spectrometry in Post-Translational Modifications Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. verifiedpeptides.com [verifiedpeptides.com]
- 21. Analysis of the kinetics of folding of proteins and peptides using circular dichroism | Springer Nature Experiments [experiments.springernature.com]
- 22. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 24. Systematic Characterization of High Mass Accuracy Influence on False Discovery and Probability Scoring in Peptide Mass Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Advantages and Disadvantages of Peptide Mass Fingerprinting | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Imidazole Side-Chain Protecting Groups: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a significant challenge. The nucleophilic and basic nature of the imidazole side chain can lead to undesirable side reactions, most notably racemization and N-acylation during peptide coupling steps.[1][2][3] Effective protection of the imidazole ring is therefore a critical step to ensure the stereochemical integrity and overall success of the synthesis.[2]
This guide provides an objective comparison of the stability and performance of commonly used imidazole side-chain protecting groups. It is designed to assist in the selection of an optimal protecting group based on the chosen synthetic strategy—primarily Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS)—and the specific requirements of the target peptide.
Comparative Performance of Imidazole Protecting Groups
The efficacy of a protecting group is judged by its stability throughout the synthesis, its ability to prevent side reactions like racemization, and the ease and selectivity of its removal.[2][4] The choice is heavily dependent on the orthogonality of the protecting group strategy, which dictates that the side-chain protecting group must remain intact during the repeated cleavage of the Nα-protecting group (Fmoc or Boc) and be removable under conditions that do not degrade the peptide or cleave it from the resin prematurely.[4][5]
Data Presentation: Stability and Deprotection Conditions
The following tables summarize the stability profiles and deprotection conditions for common imidazole protecting groups used in both Fmoc and Boc-based peptide synthesis strategies.
Table 1: Protecting Groups Commonly Used in Fmoc-SPPS
| Protecting Group | Abbreviation | Stability | Common Deprotection Conditions | Advantages | Disadvantages |
| Trityl | Trt | Stable to piperidine (Fmoc deprotection). Labile to moderate/strong acid.[6][7] | High concentration TFA (e.g., 90-95% TFA) with scavengers.[6][7] | Robust, widely used, cost-effective.[2] | Harsh deprotection can cleave other acid-labile groups. Limited orthogonality.[7] |
| 4-Methoxytrityl | Mmt | Less acid-stable than Trt. Stable to piperidine.[6] | Very mild acid (e.g., 1-3% TFA in DCM).[8][9] | Milder removal than Trt, allows for orthogonal strategies.[7] | More expensive than Trt. |
| 4-Methyltrityl | Mtt | Acid lability between Trt and Mmt. Stable to piperidine.[6] | Mild acid (e.g., 1% TFA in DCM).[9] | Offers intermediate acid lability for selective deprotection.[7] | Less common than Trt or Mmt. |
| tert-Butoxycarbonyl | Boc | Stable to piperidine. Labile to strong acid.[10] | Strong TFA (e.g., >50% TFA).[10][11] | Can significantly reduce racemization compared to Trt.[7] | Removal conditions overlap with global cleavage, limiting orthogonality in many cases.[7] |
Table 2: Protecting Groups Commonly Used in Boc-SPPS
| Protecting Group | Abbreviation | Stability | Common Deprotection Conditions | Advantages | Disadvantages |
| Tosyl | Tos | Stable to TFA (Boc deprotection).[6] | Strong acids (HF, TFMSA), HOBt, or reductive conditions.[6][12] | High stability to TFA. | Can be difficult to remove; removal by HOBt can be slow or incomplete.[6] |
| 2,4-Dinitrophenyl | Dnp | Stable to TFA.[6] | Thiolysis (e.g., 2-mercaptoethanol or thiophenol in DMF).[6][13] | Orthogonal to acid-labile groups.[6] | Removal is a separate step before final cleavage; reagents are toxic. |
| Benzyloxymethyl | Bom | Stable to TFA and basic conditions.[14] | Strong acids (HBr in TFA), HF, or catalytic hydrogenolysis.[14] | Very effective at suppressing racemization.[6][14] | Difficult to prepare, costly.[6] HF cleavage can generate formaldehyde adducts.[15][16] |
| tert-Butoxycarbonyl | Boc | Labile to TFA.[6] | Removed simultaneously with Nα-Boc group during each cycle (TFA). | Useful for short peptides or for a His residue near the N-terminus.[6] | Not suitable for synthesizing longer peptides as the side chain is deprotected at every cycle.[6] |
Logical Workflow for Protecting Group Selection
The selection of an appropriate protecting group is a multifactorial process. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a histidine side-chain protecting group.
Experimental Protocols
The following are representative protocols for the deprotection of common imidazole protecting groups.
Protocol 1: Deprotection of the Trityl (Trt) Group
This protocol describes the standard final cleavage step in Fmoc-SPPS, which simultaneously removes the Trt group and cleaves the peptide from the resin.
-
Materials:
-
Peptide-resin with Trt-protected histidine.
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Cold diethyl ether.
-
-
Procedure:
-
Swell the peptide-resin in Dichloromethane (DCM) and then drain.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The solution will likely develop a yellow or orange hue due to the cleaved trityl cations.[8]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a flask of cold diethyl ether with vigorous stirring.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
-
Protocol 2: Selective Deprotection of N-Boc-Imidazoles under Basic Conditions
This protocol details a method for the selective removal of a Boc group from an imidazole nitrogen in the presence of other acid-labile groups.
-
Materials:
-
N-Boc protected imidazole substrate.
-
Sodium borohydride (NaBH₄).
-
Ethanol (EtOH, 95% or dry).
-
-
Procedure:
-
Dissolve the N-Boc protected substrate in ethanol.
-
Add sodium borohydride (typically 1.5 to 3 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[17][18] Note: This method is reported to be selective for N-Boc-imidazoles, benzimidazoles, and pyrazoles, while primary Boc-protected amines and N-Boc protected pyrroles and indoles remain intact.[17]
-
Protocol 3: Deprotection of the 2,4-Dinitrophenyl (Dnp) Group
This protocol describes the thiolytic cleavage of the Dnp group from the histidine side chain prior to the final acidolytic cleavage of the peptide from the resin.
-
Materials:
-
Peptide-resin with Dnp-protected histidine.
-
Thiol reagent (e.g., 2-mercaptoethanol or thiophenol).
-
Base (e.g., N,N-Diisopropylethylamine, DIEA).
-
N,N-Dimethylformamide (DMF).
-
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of the thiol reagent (e.g., 1 M thiophenol) and base (e.g., 0.5 M DIEA) in DMF.
-
Treat the resin with the deprotection solution and agitate at room temperature. The solution will typically turn yellow as the Dnp group is cleaved.
-
Monitor the reaction for completeness (typically 1-2 hours, repeated treatments may be necessary).
-
Once deprotection is complete, filter the resin and wash thoroughly with DMF to remove the cleaved Dnp group and reagents.[2]
-
Dry the resin under vacuum before proceeding with the final cleavage from the resin.
-
Conclusion
The strategic selection of a histidine protecting group is a critical determinant of success in peptide synthesis.[2] For routine Fmoc-SPPS, Fmoc-His(Trt)-OH is often the default choice due to its robustness and cost-effectiveness.[2] However, when racemization is a significant concern, Fmoc-His(Boc)-OH may offer a superior alternative. For syntheses requiring orthogonal deprotection schemes, more labile trityl analogs like Mmt and Mtt provide increased flexibility. In Boc-SPPS, the choice depends on the required stability to TFA, with Bom offering the best protection against racemization, while Dnp and Tos provide robust, orthogonal options. A thorough understanding of the stability and lability of each group, as outlined in this guide, is essential for the rational design of complex peptide synthesis strategies.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Tosyl group - Wikipedia [en.wikipedia.org]
- 13. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. bachem.com [bachem.com]
- 16. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Cleavage Cocktails for Peptides Containing 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Final Cleavage Step of Peptides Incorporating the Novel Amino Acid, 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid.
The successful synthesis of peptides containing non-standard amino acids is critically dependent on the final cleavage and deprotection step. For peptides incorporating the electron-rich, N-methylated imidazole derivative, this compound, the choice of cleavage cocktail is paramount to ensure high yield and purity while minimizing potential side reactions. This guide provides a comparative evaluation of common cleavage cocktails, offering a predictive framework based on established principles of peptide chemistry to assist in the selection of an optimal cleavage strategy.
The Challenge: Cleavage of an Electron-Rich, N-Methylated Imidazole-Containing Peptide
The imidazole side chain of histidine is known to be sensitive during TFA-mediated cleavage. The N-methylated imidazole ring in this compound presents a similar, if not greater, challenge. This electron-rich aromatic system is susceptible to alkylation by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[1] Therefore, the inclusion of effective scavengers in the cleavage cocktail is essential to intercept these reactive species and prevent modification of the target peptide.[2]
Comparative Evaluation of Cleavage Cocktails
While specific quantitative data for peptides containing this compound is not available in the current literature, a qualitative comparison can be made based on the known properties of standard cleavage cocktails. The following table summarizes three common cocktails and evaluates their suitability for this specific application.
| Cleavage Cocktail | Composition (v/v) | Suitability for N-Methylated Imidazole Peptides | Advantages | Disadvantages |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Moderate: Recommended for initial trials on simple peptides. | Simple to prepare; low odor.[3] | May provide insufficient protection for the electron-rich imidazole ring, potentially leading to alkylation. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good: Offers enhanced protection over the standard cocktail. | Phenol acts as an effective scavenger for various carbocations.[4] | Phenol is toxic and requires careful handling. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Excellent: Provides robust protection for sensitive residues. | A comprehensive scavenger mixture that protects a wide range of sensitive amino acids.[5] Thioanisole and EDT are particularly effective scavengers.[2] | Strong, unpleasant odor; more complex to prepare. |
Disclaimer: The data presented in this table is a qualitative prediction based on established chemical principles. Actual results will vary depending on the specific peptide sequence, the other amino acids present, and the synthesis conditions. A small-scale trial cleavage is strongly recommended to determine the optimal conditions for your specific peptide.
Experimental Workflow for Cleavage Cocktail Evaluation
To empirically determine the most effective cleavage cocktail for your peptide, a systematic evaluation should be performed. The following workflow outlines the key steps for this process.
Caption: Experimental workflow for the comparative evaluation of cleavage cocktails.
Detailed Experimental Protocols
The following are detailed protocols for the preparation and use of the discussed cleavage cocktails. Safety Precaution: All operations involving trifluoroacetic acid (TFA) and other scavengers must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell it, and then dry under a stream of nitrogen.[6]
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
For 100 mg of resin, prepare 2 mL of the cleavage cocktail.
-
Carefully mix 1.9 mL of TFA, 0.05 mL of triisopropylsilane (TIS), and 0.05 mL of deionized water.[6]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing approximately 10 volumes of cold diethyl ether. A white precipitate of the peptide should form.[6]
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]
-
Protocol 2: Cleavage with Reagent B
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
Composition: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS (v/v).[4]
-
For 2 mL of cocktail, mix 1.76 mL of TFA, 0.1 g of phenol (solid), 0.1 mL of H₂O, and 0.04 mL of TIS.
-
-
Cleavage Reaction:
-
Add Reagent B to the resin.
-
Stir the mixture for 1-2 hours at room temperature.[4]
-
-
Peptide Precipitation and Isolation:
-
Follow the same procedure as in Protocol 1.
-
Protocol 3: Cleavage with Reagent K
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
Composition: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (v/v).[5]
-
For 2 mL of cocktail, mix 1.65 mL of TFA, 0.1 g of phenol (solid), 0.1 mL of H₂O, 0.1 mL of thioanisole, and 0.05 mL of EDT.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Follow the same procedure as in Protocol 1.
-
Post-Cleavage Analysis
To evaluate the effectiveness of each cleavage cocktail, the crude peptide obtained after precipitation and drying should be analyzed for purity and yield.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity. The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyzed on a C18 column. The purity is determined by the relative area of the main peptide peak compared to the total area of all peaks in the chromatogram.[7]
-
Yield Calculation: The yield is calculated by comparing the actual mass of the dried crude peptide to the theoretical maximum mass based on the initial resin loading.[8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide and to identify any potential side products.[9]
Conclusion
The selection of an appropriate cleavage cocktail is a critical step in the synthesis of peptides containing the novel amino acid this compound. Due to the electron-rich nature of the N-methylated imidazole ring, cocktails with robust scavenger systems, such as Reagent B and particularly Reagent K, are predicted to offer superior protection against side reactions compared to the standard TFA/TIS/H₂O mixture. However, empirical validation through a systematic, small-scale evaluation of different cocktails is the most reliable approach to identify the optimal conditions for achieving high purity and yield of the target peptide. The experimental workflow and protocols provided in this guide offer a comprehensive framework for conducting such an evaluation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
A Comparative Guide to the Analysis of Impurities in Crude Peptides Synthesized with Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides for therapeutic and research applications demands the highest standards of purity and quality. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical factor that significantly influences the impurity profile of the final crude product. This guide provides an objective comparison of the performance of imidazole-derivative coupling reagents, primarily focusing on 1,1'-Carbonyldiimidazole (CDI), against other commonly used alternatives. We will delve into the types of impurities generated, present comparative data, and provide detailed experimental protocols for their analysis.
Introduction to Peptide Impurities and the Role of Coupling Reagents
Impurities in synthetic peptides can arise from various sources during SPPS, including incomplete reactions leading to deletion or truncated sequences, side reactions on amino acid side chains, and racemization of chiral amino acids.[1][2] The coupling reagent, which activates the carboxylic acid of an amino acid for amide bond formation, plays a pivotal role in both the efficiency of the synthesis and the generation of these unwanted byproducts.[1]
Imidazole derivatives, such as CDI, are known for mediating peptide bond formation under mild conditions, which can be advantageous in minimizing certain side reactions.[3] CDI activates the carboxylic acid to form a reactive acyl imidazole intermediate, which then reacts with the amine of the next amino acid to form the peptide bond. The primary byproducts of this reaction are carbon dioxide and imidazole, which are generally easy to remove.[3] However, like all coupling reagents, the use of CDI is not without its own set of potential side reactions that can lead to specific impurities.
Comparative Analysis of Coupling Reagent Performance
The selection of a coupling reagent is often a trade-off between reaction speed, cost, efficiency, and the suppression of side reactions. Modern uronium/aminium salt reagents like HATU and HBTU are renowned for their high efficiency and rapid reaction kinetics, which can minimize the opportunity for side reactions to occur.[1][4] Phosphonium salts like PyBOP are also highly effective.[5] Carbodiimides, such as DCC and DIC, are cost-effective but are more prone to causing racemization unless used with additives like HOBt.[6][7]
CDI offers a milder reaction environment, which can be beneficial for sensitive peptide sequences, and is known to result in minimal racemization.[3] However, its reaction kinetics are generally slower than those of the onium salts.
Data Presentation: Comparison of Crude Peptide Purity and Racemization Levels
The following tables summarize representative data on the performance of different coupling reagents. It is important to note that the level of impurities is highly dependent on the specific peptide sequence, the resin used, and the precise reaction conditions.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | 83.63 | [5] |
| HCTU | 82.50 | [5] |
| PyBOP | 48.11 | [5] |
| CDI | Data not directly comparable in a single study |
Note: While a direct head-to-head comparison including CDI in a single study for this specific peptide was not found in the reviewed literature, studies on individual peptides synthesized with CDI report high crude purities, often comparable to those achieved with HATU and HCTU under optimized conditions.
Table 2: Representative Racemization Levels with Different Coupling Reagents
| Coupling Reagent/Method | Model Peptide/System | Racemization (%) | Reference |
| HATU | Challenging Glycosylated Amino Acid | 1.3 | [8] |
| HBTU | Challenging Glycosylated Amino Acid | 1.7 | [8] |
| PyBOP (as a proxy for BOP) | Challenging Glycosylated Amino Acid | 3.8 | [8] |
| DCC/HOBt | Z-Phe-Val + Ala-OMe | Significantly reduced with HOBt | [4] |
| CDI | General observation | Minimal | [3] |
Note: The data presented is a synthesis of typical results from various comparative studies. The extent of racemization is highly sequence and condition-dependent.
Common Impurities Associated with Imidazole Derivative-Mediated Synthesis
While CDI is favored for its low propensity for racemization, other impurities can arise:
-
Deletion Sequences: Incomplete coupling reactions can lead to the absence of one or more amino acids in the final peptide. This can be more prevalent with slower coupling reagents if reaction times are not optimized.
-
N-Acylurea Formation: A common side reaction with carbodiimide-based reagents, though less reported for CDI, is the intramolecular rearrangement of the activated intermediate to form a stable N-acylurea, which is unreactive towards the amine component.
-
Side Chain Reactions: The imidazole byproduct, being basic, can potentially promote side reactions on sensitive amino acid residues if not effectively removed or neutralized.
-
Histidine Racemization: Histidine residues are particularly susceptible to racemization due to the nature of the imidazole side chain, regardless of the coupling reagent used.[7]
Experimental Protocols
Accurate analysis of crude peptide purity and the identification of specific impurities are crucial for process optimization and quality control. The following are detailed methodologies for key experiments.
Protocol 1: Analysis of Crude Peptide Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for the analysis of crude synthetic peptides.
Materials:
-
Crude peptide sample, lyophilized
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size)[9]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[9]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[9]
-
Sample diluent (e.g., 50% acetonitrile/water with 0.1% TFA)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the sample diluent to a concentration of approximately 1 mg/mL. Vortex briefly to ensure complete dissolution.[9]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 10-20 µL
-
-
Gradient Elution: A typical gradient for a 30-minute run might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-27 min: 95% B
-
27-28 min: 95% to 5% B
-
28-30 min: 5% B (re-equilibration)
-
This gradient should be optimized for the specific peptide being analyzed.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity of the crude peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Analysis of Racemization by LC-MS
This protocol provides a general workflow for determining the ratio of D/L amino acids in a peptide sample after hydrolysis.
Materials:
-
Peptide sample
-
6 M Deuterated Hydrochloric Acid (DCl) in Deuterium Oxide (D₂O)[10]
-
Vacuum hydrolysis tubes[10]
-
Heating block (110 °C)[10]
-
Lyophilizer or centrifugal evaporator
-
LC-MS system
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)[10]
-
L- and D-amino acid standards
Procedure:
-
Acid Hydrolysis with DCl:
-
Place the peptide sample (1-10 µg) into a hydrolysis tube.
-
Add 6 M DCl in D₂O.
-
Seal the tube under vacuum.
-
Heat at 110 °C for 20-24 hours.[10] Any racemization that occurs during hydrolysis will incorporate deuterium, allowing it to be distinguished from innate D-amino acids.
-
After hydrolysis, cool and open the tube. Evaporate the DCl to dryness.[10]
-
Reconstitute the dried amino acid hydrolysate in a suitable buffer for LC-MS analysis.[10]
-
-
Chiral LC-MS Analysis:
-
Equilibrate the chiral column with the initial mobile phase.
-
Inject the prepared sample.
-
Run an optimized gradient to separate the amino acid enantiomers.
-
Set the mass spectrometer to monitor for the expected m/z values of the non-deuterated (innate) and deuterated (hydrolysis-induced) D-amino acids.[10]
-
-
Data Analysis:
-
Integrate the peak areas for the L-amino acids and the non-deuterated D-amino acids.
-
Calculate the percentage of the innate D-amino acid for each residue.
-
Visualizations
Workflow for Peptide Synthesis and Impurity Analysis
Caption: General workflow for peptide synthesis and impurity analysis.
Factors Influencing Racemization in Peptide Synthesis
Caption: Key factors influencing racemization during peptide synthesis.
Conclusion
The selection of a coupling reagent is a critical decision in peptide synthesis that directly impacts the impurity profile of the crude product. Imidazole derivatives like CDI offer the advantage of mild reaction conditions and low levels of racemization, making them a valuable tool, especially for the synthesis of peptides containing sensitive amino acids. However, a thorough understanding of the potential side products and the implementation of robust analytical methods, such as RP-HPLC and chiral LC-MS, are essential to ensure the final purity and quality of the synthetic peptide. While modern onium salt reagents like HATU often provide faster reaction times and higher crude purities in many cases, the optimal choice of coupling reagent will always depend on the specific requirements of the target peptide sequence and the overall synthetic strategy. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions and in accurately analyzing the outcomes of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 3. US8901484B2 - Quantification of impurities for release testing of peptide products - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Synthesis Protocols for Complex Imidazole-Containing Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing imidazole moieties, particularly the amino acid histidine, presents significant challenges that can impact yield, purity, and biological activity. The unique properties of the imidazole side chain necessitate careful consideration of the synthetic strategy to mitigate issues such as racemization and unwanted side reactions.[1][2] This guide provides an objective comparison of the two most common solid-phase peptide synthesis (SPPS) protocols, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) strategies, with a focus on protecting group and coupling reagent selection for the synthesis of complex imidazole-containing peptides.
Core Challenges in Synthesizing Imidazole-Containing Peptides
The primary difficulties in synthesizing peptides containing histidine arise from the nucleophilic nature of its imidazole side chain.[3] This can lead to:
-
Racemization: The imidazole ring can act as an intramolecular base, catalyzing the epimerization of the activated amino acid, which compromises the stereochemical integrity of the final peptide.[4][5]
-
Side-chain Acylation: The nucleophilic nitrogen of the imidazole ring can be acylated during coupling steps, leading to undesired byproducts.[2]
-
Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures can aggregate during synthesis, leading to incomplete reactions and low yields.[6]
Effective protection of the histidine side chain is therefore critical for a successful synthesis.[1]
Comparison of Fmoc and Boc Synthesis Protocols
The choice between the Fmoc and Boc synthesis strategies is a fundamental decision that dictates the selection of protecting groups and cleavage conditions.[7]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu, Trt (Acid-labile) | Bzl, cHex (Strong acid-labile) |
| Cleavage from Resin | Trifluoroacetic acid (TFA) | Hydrofluoric acid (HF) or TFMSA |
| Key Advantages | Milder cleavage conditions; automated synthesis is common.[8] | Less risk of diketopiperazine formation; effective for longer peptides.[9] |
| Key Disadvantages | Piperidine treatment can cause side reactions; diketopiperazine formation can be an issue with N-terminal Proline.[9] | Harsh cleavage conditions (HF); requires specialized equipment. |
Performance of Histidine Protecting Groups
The selection of an appropriate protecting group for the histidine side chain is crucial for minimizing racemization and side reactions.[1]
| Protecting Group | Synthesis Strategy | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | Fmoc | Widely used, stable to piperidine, and effectively prevents side-chain acylation.[3] | Can be bulky; removal requires moderate acid treatment. |
| tert-Butyloxycarbonyl (Boc) | Fmoc | Excellent at preventing racemization.[1] | More expensive than Trt. |
| 2,4-Dinitrophenyl (Dnp) | Boc | Robust and orthogonal protection.[1] | Removal requires thiolysis, which can be harsh.[1] |
| Tosyl (Tos) | Boc | Stable protecting group.[2] | Can be removed by HOBt, which is often present in coupling reactions.[2] |
Selection of Coupling Reagents
The choice of coupling reagent significantly influences the efficiency of peptide bond formation and the extent of racemization.[10]
| Coupling Reagent Class | Reagent Examples | Typical Yield | Key Advantages | Potential Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High | Fast reaction rates and high efficiency.[10][11] HATU often results in less epimerization than HBTU.[10] | Potential for guanidinylation of the free amine if used in excess.[10] |
| Phosphonium Salts | PyBOP | High | Efficient coupling with rapid reaction times.[10] | Byproducts can sometimes be difficult to remove.[10] |
| Carbodiimides | DIC, EDC | Moderate to High | Cost-effective. | Higher risk of racemization unless an additive like HOBt or Oxyma is used.[12] |
Experimental Protocols
The following are generalized protocols for the synthesis of imidazole-containing peptides using Fmoc and Boc strategies.
Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[7]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[11]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF to remove excess reagents.[7]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with dichloromethane (DCM) and dry it.[11]
-
Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)), to cleave the peptide from the resin and remove the side-chain protecting groups.[7][11]
-
-
Peptide Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[7][11] Collect the peptide by centrifugation and dry it under vacuum.[7][11]
Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide on a solid support using Boc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., PAM resin) in DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM to remove the Boc protecting group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5% solution of DIEA in DCM.
-
Washing: Wash the resin with DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (e.g., Boc-His(Dnp)-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or another strong acid like trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.
-
-
Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, collect by filtration, and dry.
Protocol 3: Peptide Purification and Analysis
Regardless of the synthesis protocol, the crude peptide requires purification and characterization.
-
Purification: The most common method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Dissolve the crude peptide in a suitable solvent.
-
Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions containing the pure peptide.
-
-
Analysis:
Visualizing Synthesis Workflows
The following diagrams illustrate the general workflows for Fmoc and Boc SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis [mdpi.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid and associated waste streams, fostering a secure and environmentally responsible research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS with detailed disposal instructions was not located, general safety protocols for Fmoc-protected amino acids and imidazole derivatives should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Handling:
-
Handle the solid material in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.[1][2]
-
Avoid contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][4]
-
Prevent the release of the substance into the environment. This compound is classified as WGK 3, indicating it is highly hazardous to water.
Disposal of Unused or Expired Solid Compound
Unused or expired this compound must be disposed of as hazardous chemical waste.
Procedure:
-
Container: Ensure the compound is in its original, clearly labeled container or a compatible, sealed waste container.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Accumulation start date
-
Associated hazards (e.g., "Irritant," "Water Hazard")
-
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste.[5] This area should be away from incompatible materials such as strong oxidizing agents and acids.[2][6]
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EH&S) or equivalent hazardous waste disposal service.[7][8]
Disposal of Experimental Waste and Contaminated Materials
This section covers the disposal of solutions containing the title compound, reaction mixtures, and contaminated labware.
Aqueous and Organic Solutions
Solutions containing this compound must be collected as hazardous waste.
-
Collect all aqueous and organic solvent waste in a designated, compatible, and sealable hazardous waste container.[2]
-
Label the container with the full chemical names of all components, including solvents.
-
Store the waste container in the satellite accumulation area and arrange for EH&S pickup.
Waste from Fmoc-Deprotection
The removal of the Fmoc protecting group, typically with a piperidine solution, generates a specific hazardous waste stream.[10][11]
Procedure:
-
Collection: Collect the piperidine/DMF solution containing the cleaved Fmoc group (as a dibenzofulvene-piperidine adduct) in a separate, compatible hazardous waste container.
-
Labeling: Label the container clearly as "Piperidine/DMF Waste" and list other potential components.
-
Storage and Disposal: Store and dispose of this waste stream through your institution's hazardous waste program.
Contaminated Labware and Materials
Disposable items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a sealed bag or container labeled as hazardous waste and disposed of accordingly.
For non-disposable glassware:
-
Rinsing: Triple-rinse the glassware with a suitable solvent (e.g., the solvent used in the experiment).
-
Rinsate Collection: The first rinse is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[7][12] Subsequent rinses may also need to be collected, depending on institutional policies.
-
Final Cleaning: After triple rinsing, the glassware can typically be washed with soap and water.
Empty Containers
The original container of this compound must be properly decontaminated before being discarded as regular trash.
Procedure:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent.[12]
-
Collect Rinsate: Collect all rinsate as hazardous waste.[7][12]
-
Deface Label: Completely remove or deface the original chemical label.[7]
-
Dispose: The clean, defaced container can now be disposed of in the regular trash.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general regulatory limits for hazardous waste accumulation apply.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [8] |
| Storage Time Limit in SAA | Up to 12 months, provided accumulation limits are not exceeded. | [8] |
| Container Headspace | Leave at least one inch of headspace to allow for expansion. | [5] |
| Aqueous Waste pH for Sink Disposal (If Permitted) | Must be between 5.0 and 12.5 (Note: Not recommended for this compound). | [5] |
Disclaimer: These procedures are a general guide. Always adhere to the specific regulations and guidelines set forth by your institution and local authorities.[9][12]
References
- 1. peptide.com [peptide.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. carlroth.com [carlroth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(Fmoc-amino)-1-methyl-1H-Imidazole-2-carboxylic Acid. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact in the laboratory. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, the following recommendations are based on best practices for handling similar Fmoc-protected amino acids.[1]
Personal Protective Equipment (PPE)
To mitigate risks associated with handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is necessary.[1][2]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Required to protect against dust particles and potential splashes.[1][2] Safety goggles should meet ANSI Z87.1 standards.[1] A face shield is recommended when there is a significant splash hazard.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] Double gloving may be necessary for enhanced protection.[1] Gloves should be changed immediately upon contact with the chemical.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills and splashes.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator / Dust Mask | Recommended when weighing and handling the powder to prevent inhalation of dust particles.[1][2] All work with the solid form should be conducted in a well-ventilated area or a chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls:
-
Ventilation: Always handle the solid compound in a certified chemical fume hood to minimize the inhalation of dust.[2]
Handling Steps:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Confirm that an emergency eyewash station and safety shower are accessible.
-
Weighing (Solid Form): Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[2] Use a spatula for transferring the solid and take care to avoid creating dust.[2]
-
Solution Preparation: When dissolving the solid, slowly add it to the solvent while stirring to prevent splashing. This should be performed within a fume hood, especially when using volatile solvents.[2]
-
Spill Response: In case of a small spill, sweep up the material and place it in a suitable container for disposal.[3] For larger spills, sweep up the material and shovel it into appropriate containers for disposal, ensuring the product does not enter drains.[3]
Disposal Plan: Step-by-Step Disposal Procedure
All waste generated from the handling and use of this compound should be treated as chemical waste.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired product, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste."[1] Avoid creating dust during collection.[1]
-
Liquid Waste: Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste.[1]
-
-
Container Management: Ensure all waste containers are kept tightly closed and stored in a dry, well-ventilated area.[3][4]
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[1]
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
